HA15-Biotin
説明
特性
分子式 |
C37H45N7O5S3 |
|---|---|
分子量 |
764.0 g/mol |
IUPAC名 |
6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[4-[3-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]phenyl]-1,3-thiazol-2-yl]hexanamide |
InChI |
InChI=1S/C37H45N7O5S3/c1-44(2)30-15-9-14-27-26(30)13-10-17-32(27)52(48,49)43-25-12-8-11-24(21-25)28-22-51-37(40-28)41-34(46)19-4-3-7-20-38-33(45)18-6-5-16-31-35-29(23-50-31)39-36(47)42-35/h8-15,17,21-22,29,31,35,43H,3-7,16,18-20,23H2,1-2H3,(H,38,45)(H2,39,42,47)(H,40,41,46)/t29-,31-,35-/m0/s1 |
InChIキー |
SOWIISKNCGRAMR-SVFJEUMRSA-N |
異性体SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC3=CC=CC(=C3)C4=CSC(=N4)NC(=O)CCCCCNC(=O)CCCC[C@H]5[C@@H]6[C@H](CS5)NC(=O)N6 |
正規SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC3=CC=CC(=C3)C4=CSC(=N4)NC(=O)CCCCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6 |
製品の起源 |
United States |
Foundational & Exploratory
In-Depth Technical Guide to the Mechanism of Action of HA15-Biotin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
HA15-Biotin is a potent and specific chemical probe derived from the novel anti-cancer compound HA15. Its mechanism of action is centered on the inhibition of the endoplasmic reticulum (ER) chaperone protein GRP78 (also known as BiP or HSPA5). By targeting the ATPase activity of GRP78, this compound disrupts protein folding homeostasis, leading to the induction of the Unfolded Protein Response (UPR). This culminates in significant ER stress, ultimately triggering apoptotic cell death and autophagy in cancer cells. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative data, and detailed experimental protocols associated with the action of this compound, serving as a vital resource for researchers in oncology and drug development.
Core Mechanism of Action: Targeting GRP78
This compound, retaining the activity of its parent compound HA15, directly interacts with the 78-kilodalton glucose-regulated protein (GRP78). GRP78 is a master regulator of ER homeostasis, playing a crucial role in protein folding, assembly, and translocation. In many cancer cells, GRP78 is overexpressed and is integral to cell survival and resistance to therapy.
HA15 inhibits the ATPase activity of GRP78.[1][2] This inhibition is a critical event, as the ATPase function of GRP78 is essential for its chaperone activity, including the binding and release of unfolded proteins. The disruption of this cycle by HA15 leads to an accumulation of misfolded proteins within the ER, initiating a state of chronic ER stress.
Signaling Pathways Activated by this compound
The induction of ER stress by this compound activates the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring ER homeostasis. However, under the prolonged stress induced by HA15, the UPR shifts from a pro-survival to a pro-apoptotic response. The key signaling cascades involved are:
-
The PERK Pathway: In an unstressed state, GRP78 binds to and inactivates PKR-like endoplasmic reticulum kinase (PERK). Upon accumulation of unfolded proteins, GRP78 dissociates from PERK, leading to PERK's autophosphorylation and activation.[2] Activated PERK then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which in turn promotes the preferential translation of Activating Transcription Factor 4 (ATF4). ATF4 upregulates the expression of the pro-apoptotic transcription factor C/EBP homologous protein (CHOP).[3][4][5]
-
The IRE1α and ATF6 Pathways: HA15-induced GRP78 inhibition also leads to the activation of the other two UPR sensors, inositol-requiring enzyme 1 alpha (IRE1α) and Activating Transcription Factor 6 (ATF6), further contributing to the overall ER stress response.[2]
The sustained activation of these pathways, particularly the PERK-ATF4-CHOP axis, is a primary driver of the apoptotic cell death observed with HA15 treatment.[3][5]
dot
Caption: this compound signaling pathway.
Quantitative Data
While the direct binding affinity (Kd) of HA15 to GRP78 is not widely reported in the literature, its biological activity is well-characterized by its half-maximal inhibitory concentration (IC50) in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung Cancer | ~5-10 | [2] |
| H460 | Lung Cancer | ~5-10 | [2] |
| H1975 | Lung Cancer | ~5-10 | [2] |
| A375 | Melanoma | 1-2.5 | Not explicitly in provided search results, but consistent with general knowledge. |
| PANC-1 | Pancreatic Cancer | Not explicitly in provided search results. |
Note: IC50 values can vary depending on the specific assay conditions and duration of treatment.
Experimental Protocols
GRP78 ATPase Activity Assay
This protocol is a generalized procedure for measuring the ATPase activity of GRP78 in the presence of an inhibitor like HA15.
Materials:
-
Recombinant human GRP78 protein
-
HA15
-
ATP
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
Phosphate detection reagent (e.g., Malachite Green-based)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a solution of recombinant GRP78 in assay buffer.
-
Prepare serial dilutions of HA15 in assay buffer.
-
In a 96-well plate, add the GRP78 solution to each well (except for the no-enzyme control).
-
Add the HA15 dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding a solution of ATP to all wells. The final ATP concentration should be at or near the Km for GRP78.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the phosphate detection reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm for Malachite Green).
-
Calculate the rate of ATP hydrolysis and determine the IC50 of HA15.
dot
Caption: Workflow for GRP78 ATPase activity assay.
Western Blot Analysis of UPR Markers
This protocol outlines the steps to detect the expression and phosphorylation of key UPR proteins following HA15 treatment.
Materials:
-
Cancer cell line of interest (e.g., A549, A375)
-
HA15
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for GRP78, p-PERK, total PERK, ATF4, CHOP, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat cells with various concentrations of HA15 or vehicle control for a specified time (e.g., 24-48 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Normalize protein amounts and separate them by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
dot
Caption: Western blot workflow for UPR markers.
This compound Pulldown Assay
This protocol describes the use of this compound to pull down its interacting protein, GRP78, from cell lysates.
Materials:
-
Cancer cells
-
This compound
-
Cell lysis buffer (non-denaturing, e.g., Triton X-100 based)
-
Streptavidin-conjugated magnetic beads or agarose resin
-
Wash buffer (lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer or high concentration biotin solution)
-
Western blot reagents (as described above) or Mass Spectrometry facility
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for a specified time. Lyse the cells in a non-denaturing lysis buffer.
-
Lysate Pre-clearing: (Optional) Incubate the cell lysate with unconjugated beads to reduce non-specific binding.
-
Pulldown: Add streptavidin-conjugated beads to the pre-cleared lysate and incubate for several hours to overnight at 4°C with rotation to allow the biotinylated HA15 to bind to the beads, bringing GRP78 with it.
-
Washing: Pellet the beads and wash them multiple times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer.
-
Analysis: Analyze the eluted proteins by western blot using an anti-GRP78 antibody or by mass spectrometry for unbiased identification of interacting partners.
dot
Caption: this compound pulldown assay workflow.
Conclusion
This compound is a valuable tool for studying the role of GRP78 in cancer biology and for the development of novel therapeutics that target ER stress pathways. Its well-defined mechanism of action, centered on the inhibition of GRP78 ATPase activity and the subsequent induction of the UPR and apoptosis, makes it a specific and potent probe. The experimental protocols provided in this guide offer a framework for researchers to investigate the effects of this compound and similar molecules in various cancer models. Further research to determine its precise binding kinetics and to expand the range of characterized IC50 values across different cancer types will continue to enhance its utility in the field.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeted inhibition of GRP78 by HA15 promotes apoptosis of lung cancer cells accompanied by ER stress and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of PERK-ATF4-CHOP pathway as a novel therapeutic approach for efficient elimination of HTLV-1–infected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endoplasmic Reticulum Stress Response Mediated by the PERK-eIF2α-ATF4 Pathway Is Involved in Osteoblast Differentiation Induced by BMP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of PERK-eIF2α-ATF4-CHOP axis triggered by excessive ER stress contributes to lead-induced nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Role of HA15-Biotin in the Induction of Endoplasmic Reticulum Stress
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of HA15-Biotin, a chemical probe derived from the novel anti-cancer agent HA15. It details its mechanism of action in inducing endoplasmic reticulum (ER) stress, the signaling pathways involved, and its downstream cellular effects. This document serves as a resource for researchers utilizing this compound to investigate ER stress and for professionals in the field of drug development exploring new therapeutic strategies targeting this pathway.
Introduction: HA15 and the Advent of this compound
The endoplasmic reticulum (ER) is a critical organelle responsible for protein synthesis, folding, and modification. Perturbations in its function lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this, cells activate a complex signaling network called the Unfolded Protein Response (UPR). While initially a pro-survival mechanism, prolonged or overwhelming ER stress triggers apoptosis.
HA15 is a novel thiazole benzenesulfonamide compound identified as a potent and specific inhibitor of the 78-kDa glucose-regulated protein (GRP78), also known as Binding Immunoglobulin Protein (BiP) or HSPA5.[1][][3] GRP78 is a master regulator of the UPR, and its inhibition by HA15 leads to robust ER stress, culminating in autophagy and apoptosis in various cancer cells, including melanoma, lung cancer, and adrenocortical carcinoma.[1][4][5]
To facilitate further research and proteomic analysis, This compound was developed. This chemical probe consists of the core HA15 molecule conjugated with a biotin moiety, allowing for the detection, pull-down, and identification of its interacting protein partners.[][6] this compound exhibits a similar level of biological activity to its parent compound, HA15, making it an invaluable tool for studying the intricacies of GRP78 inhibition and ER stress induction.[][6]
Core Mechanism of Action: Targeting GRP78/BiP
The primary molecular target of HA15 and this compound is the ER chaperone GRP78/BiP.[1][4][7] Under homeostatic conditions, GRP78 binds to the luminal domains of three key UPR transmembrane sensors—PERK, IRE1α, and ATF6—keeping them in an inactive state.[8][9][10]
The mechanism of this compound-induced ER stress unfolds as follows:
-
Binding to GRP78: this compound directly binds to GRP78.
-
Inhibition of ATPase Activity: This binding inhibits the ATPase activity of GRP78 in a dose-dependent manner.[1] The ATPase function is crucial for GRP78's chaperone activity, including the refolding of unfolded proteins.[1]
-
Release of UPR Sensors: The inhibition of GRP78 and the accumulating unfolded protein load cause GRP78 to dissociate from the UPR sensors (PERK, IRE1α, and ATF6).[1][8]
-
UPR Activation: The release of these sensors triggers their activation and initiates the three distinct branches of the Unfolded Protein Response.
Caption: this compound binds to GRP78, initiating UPR.
The Three Arms of the Unfolded Protein Response (UPR)
This compound treatment leads to the robust activation of all three canonical UPR signaling pathways.[7]
The dissociation of GRP78 allows Protein Kinase RNA-like ER Kinase (PERK) to oligomerize and autophosphorylate.[8][9] Activated PERK then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α).[11] This has two major consequences:
-
Global Translation Attenuation: Phosphorylated eIF2α (p-eIF2α) temporarily halts the synthesis of most proteins, reducing the protein load entering the ER.[12]
-
Selective Translation of ATF4: It paradoxically promotes the translation of Activating Transcription Factor 4 (ATF4).[11] ATF4 is a key transcription factor that upregulates genes involved in amino acid metabolism, autophagy, and, under prolonged stress, apoptosis, most notably by inducing the expression of C/EBP homologous protein (CHOP).[11][13]
Caption: The PERK signaling pathway activation.
Inositol-requiring enzyme 1 alpha (IRE1α) is a dual-function enzyme with both kinase and endoribonuclease (RNase) activity.[8] Upon activation, its RNase domain performs an unconventional splicing of the X-box binding protein 1 (XBP1) mRNA.[14] This removes a 26-nucleotide intron, causing a frameshift that results in the translation of a potent transcription factor, spliced XBP1 (XBP1s).[14] XBP1s translocates to the nucleus and activates the transcription of genes involved in ER-associated degradation (ERAD) and protein folding.[15] Under severe stress, the IRE1α kinase domain can recruit TRAF2, leading to the activation of the JNK pathway and apoptosis.[16][17]
Caption: The IRE1α signaling pathway activation.
Once released from GRP78, Activating Transcription Factor 6 (ATF6) translocates from the ER to the Golgi apparatus.[10] There, it is sequentially cleaved by Site-1 Protease (S1P) and Site-2 Protease (S2P).[10] This cleavage releases its cytosolic N-terminal domain, a basic leucine zipper (bZIP) transcription factor.[15] This active fragment then moves to the nucleus to upregulate the expression of ER chaperones, including GRP78 itself, and components of the ERAD machinery.[10][15]
Caption: The ATF6 signaling pathway activation.
Quantitative Data on HA15 Efficacy and ER Stress Induction
The following tables summarize quantitative data from studies on HA15, the parent compound of this compound. The activity of this compound is reported to be similar to HA15.[6]
Table 1: In Vitro Efficacy of HA15 in Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value | Reference |
|---|---|---|---|---|
| A375 | Melanoma | IC50 (24h) | 1-2.5 µM | [3] |
| WM983A | Melanoma | Apoptosis (10µM, 48h, starved) | No significant increase vs. DMSO | [4] |
| NCI-H929 | Multiple Myeloma | Apoptosis (1µM, with BTZ) | Significant increase vs. BTZ alone | [13] |
| U266 | Multiple Myeloma | Colony Formation (1µM, with BTZ) | Significant decrease vs. BTZ alone | [13] |
| KYSE70 | Esophageal Squamous Cell Carcinoma | Apoptosis (10µM, with RT) | Significant increase vs. RT alone | [7] |
| A549 | Lung Cancer | Cell Viability | Dose- and time-dependent decrease |[1] |
Table 2: Modulation of ER Stress and Apoptosis Markers by HA15
| Cell Line | Treatment | Marker | Regulation | Reference |
|---|---|---|---|---|
| MESO-1 | 10-20 µM HA15 | GRP78, CHOP | Upregulated | [18] |
| KYSE70 | 10 µM HA15 | p-PERK, p-eIF2α, IRE1α, XBP1s, CHOP | Upregulated | [7] |
| A375 | 1-10 µM HA15 | Apoptosis | Induced | [3] |
| A375 | 1-24 µM HA15 | LC3B-II, Beclin 1 (Autophagy) | Upregulated | [3] |
| Lung Cancer Cells | HA15 | CHOP | Significantly Increased |[1] |
Note: The efficacy of HA15 can be context-dependent. Some studies indicate that its cell-killing effects are significantly enhanced under nutrient starvation conditions, which themselves induce a baseline level of ER stress.[4][19]
Experimental Protocols
This section outlines common methodologies used to study the effects of this compound.
-
Cell Lines: A variety of cancer cell lines (e.g., A375 melanoma, A549 lung cancer, H295R adrenocortical carcinoma, NCI-H929 multiple myeloma) are commonly used.[1][4][5][13]
-
Culture Conditions: Cells are typically maintained in standard media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics at 37°C in a 5% CO2 incubator.
-
This compound Treatment: this compound is dissolved in a solvent like DMSO to create a stock solution.[4] Cells are treated with varying concentrations (typically in the 1-30 µM range) for specified time periods (e.g., 24, 48, 72 hours).[4][13][20] A vehicle control (DMSO) is always run in parallel.
-
Cell Lysis: After treatment, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk) and incubated overnight at 4°C with primary antibodies against target proteins such as GRP78, p-PERK, p-eIF2α, IRE1α, ATF6, CHOP, cleaved Caspase-3, and β-actin (as a loading control).[7][18]
-
Secondary Antibody and Detection: The membrane is incubated with an HRP-conjugated secondary antibody, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound.
-
Reagent Incubation: At the end of the treatment period, CCK-8 or WST-1 reagent is added to each well and incubated for 1-4 hours.[1][20]
-
Measurement: The absorbance is measured at 450 nm using a microplate reader. Cell viability is calculated as a percentage relative to the vehicle-treated control cells.
-
Cell Collection: Both floating and adherent cells are collected after treatment.
-
Staining: Cells are washed with PBS and resuspended in Annexin V binding buffer. Fluorescently-labeled Annexin V and PI are added according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.[7]
This compound is designed for affinity-based proteomics to identify its direct and indirect cellular binding partners.
-
Cell Lysis: Cells are lysed under non-denaturing conditions to preserve protein complexes.
-
Probe Incubation: The cell lysate is incubated with this compound to allow binding to its targets (primarily GRP78 and associated proteins).
-
Affinity Pull-down: Streptavidin-coated magnetic beads or agarose resin is added to the lysate. The high affinity between biotin and streptavidin is used to capture this compound and any bound proteins.
-
Washing: The beads are washed extensively to remove non-specific binders.
-
Elution and Digestion: The bound proteins are eluted from the beads, often by boiling in SDS-PAGE sample buffer, and then prepared for mass spectrometry, typically involving in-gel or in-solution trypsin digestion.
-
LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were pulled down with the this compound probe.
Caption: Workflow for this compound proteomics.
Conclusion
This compound is a powerful chemical probe that, like its parent compound HA15, effectively induces ER stress by specifically targeting and inhibiting the master regulator GRP78/BiP. Its mechanism of action involves the simultaneous activation of the three major UPR pathways—PERK, IRE1α, and ATF6—which, under sustained pressure, converge to trigger programmed cell death. The quantitative data underscores its potential as an anti-cancer agent, particularly in synergy with other treatments. The detailed protocols provided herein offer a framework for researchers to utilize this compound as a tool to dissect the complex signaling networks of the ER stress response and to identify novel therapeutic targets within this critical cellular process.
References
- 1. Targeted inhibition of GRP78 by HA15 promotes apoptosis of lung cancer cells accompanied by ER stress and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cell Proliferation Is Strongly Associated with the Treatment Conditions of an ER Stress Inducer New Anti-Melanoma Drug in Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The GRP78/BiP inhibitor HA15 synergizes with mitotane action against adrenocortical carcinoma cells through convergent activation of ER stress pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. HA15 inhibits binding immunoglobulin protein and enhances the efficacy of radiation therapy in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent insights into PERK-dependent signaling from the stressed endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interactome Analysis of the ER Stress Sensor Perk Uncovers Key Components of ER-Mitochondria Contact Sites and Ca2+ Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular mechanism of ATF6 in unfolded protein response and its role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The PERK pathway: beneficial or detrimental for neurodegenerative diseases and tumor growth and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. GRP78 inhibitor HA15 increases the effect of Bortezomib on eradicating multiple myeloma cells through triggering endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Involvement of the IRE1α-XBP1 Pathway and XBP1s-Dependent Transcriptional Reprogramming in Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selective Activation of ATF6 and PERK Endoplasmic Reticulum Stress Signaling Pathways Prevent Mutant Rhodopsin Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. IRE1α pathway: A potential bone metabolism mediator - PMC [pmc.ncbi.nlm.nih.gov]
- 17. IRE1α Implications in Endoplasmic Reticulum Stress-Mediated Development and Pathogenesis of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Cell Proliferation Is Strongly Associated with the Treatment Conditions of an ER Stress Inducer New Anti-Melanoma Drug in Melanoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The stress-inducible ER chaperone GRP78/BiP is upregulated during SARS-CoV-2 infection and acts as a pro-viral protein - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to HA15-Biotin for Proteomic Analysis of Endoplasmic Reticulum Chaperones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the use of HA15-Biotin, a chemical probe, for the identification and analysis of Endoplasmic Reticulum (ER) chaperones and their interacting partners. We detail the mechanism of action, provide comprehensive experimental protocols for affinity purification-mass spectrometry (AP-MS), and summarize expected quantitative findings based on current literature.
Introduction: Targeting ER Chaperones with this compound
The Endoplasmic Reticulum (ER) is a critical organelle for protein folding and modification. ER chaperones, such as the master regulator Glucose-Regulated Protein 78 (GRP78), also known as Binding Immunoglobulin Protein (BiP), are essential for maintaining protein homeostasis (proteostasis).[1] In various diseases, including cancer, the demand for protein folding is elevated, leading to ER stress and an over-reliance on chaperones like GRP78.[2][3] This makes GRP78 a compelling therapeutic target.
HA15 is a novel thiazole benzenesulfonamide compound identified as a potent and specific inhibitor of GRP78.[2] It binds to GRP78 and inhibits its ATPase activity, leading to the accumulation of unfolded proteins and inducing a strong ER stress response.[2] To facilitate the proteomic discovery of GRP78's direct and proximal interaction partners, a biotinylated version of the probe, This compound , was developed. This probe retains similar biological activity to HA15 and enables the capture of its target proteins from cell lysates for subsequent identification by mass spectrometry.[4]
Mechanism of Action: HA15-Induced Unfolded Protein Response (UPR)
Under normal conditions, GRP78 binds to the luminal domains of three key ER stress sensors: PERK, IRE1α, and ATF6, keeping them in an inactive state. When unfolded proteins accumulate, GRP78 preferentially binds to them, releasing the sensors and activating the Unfolded Protein Response (UPR).[5]
HA15 forces this response by directly inhibiting GRP78's function.[2] This inhibition leads to the dissociation of the GRP78-sensor complexes, triggering the three major branches of the UPR. This signaling cascade is a key mechanism by which HA15 induces cell stress and, in many cancer models, apoptosis.[2][6]
Quantitative Data Summary
While a specific, large-scale quantitative proteomic dataset using this compound as bait is not yet publicly available, the known mechanism of action allows for a clear prediction of the expected results. An affinity purification experiment would primarily identify GRP78 and its associated proteins. Subsequent cellular response can be quantified by other methods.
Table 1: Potential Direct and Proximal Proteins Identified by this compound Pulldown-MS This table lists the primary target and other ER chaperones and co-chaperones that are expected to be identified due to their direct interaction or close proximity to GRP78 within the ER.
| Protein (Gene Name) | Function | Expected Identification |
| GRP78 / BiP (HSPA5) | Primary target; master ER chaperone, regulates UPR. | High Confidence / High Abundance |
| GRP94 (HSP90B1) | HSP90-family ER chaperone, involved in protein folding. | High Confidence |
| Calreticulin (CALR) | Lectin-like chaperone, part of the calnexin/calreticulin cycle. | High Confidence |
| Calnexin (CANX) | Membrane-bound lectin-like chaperone. | High Confidence |
| Protein Disulfide Isomerase (PDI) family | Catalyze disulfide bond formation and isomerization. | High Confidence |
| ERdj family (e.g., ERdj3/DNAJB11) | J-domain co-chaperones that stimulate GRP78's ATPase activity. | High Confidence |
| SIL1 | Nucleotide exchange factor for GRP78. | High Confidence |
| PERK (EIF2AK3) | UPR stress sensor, bound to GRP78 in non-stressed cells. | Potential Interactor |
| IRE1α (ERN1) | UPR stress sensor, bound to GRP78 in non-stressed cells. | Potential Interactor |
| ATF6 | UPR stress sensor, bound to GRP78 in non-stressed cells. | Potential Interactor |
Table 2: Summary of Cellular Protein and mRNA Upregulation Following HA15 Treatment Data from various studies show a consistent upregulation of key UPR-associated proteins and transcripts following treatment with HA15. This response is a direct consequence of GRP78 inhibition.
| Marker | Type | Method of Detection | Fold Change / Observation | Reference |
| GRP78 | Protein | Western Blot | Significantly Increased | [6] |
| ATF4 | Protein | Western Blot | Significantly Increased | [6] |
| CHOP | Protein | Western Blot | Significantly Increased | [2][6] |
| XBP1 (spliced) | Protein | Western Blot | Significantly Increased | [6] |
| ATF4 | mRNA | qRT-PCR | Significantly Increased | [2] |
| ATF6 | mRNA | qRT-PCR | Significantly Increased | [2] |
| XBP1 | mRNA | qRT-PCR | Significantly Increased | [2] |
| IRE1 | mRNA | qRT-PCR | Significantly Increased | [2] |
| CHOP | mRNA | qRT-PCR | Significantly Increased | [2] |
Experimental Workflow for Proteomic Analysis
The overall workflow involves treating live cells with the this compound probe, lysing the cells under conditions that preserve protein interactions, capturing the probe and its bound partners using streptavidin-coated beads, and finally identifying the captured proteins by mass spectrometry.
Detailed Experimental Protocols
This section provides a synthesized protocol based on established methods for affinity purification and mass spectrometry.[7][8] Researchers should optimize parameters such as probe concentration and incubation times for their specific cell line and experimental goals.
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the chosen cell line (e.g., HEK293T, A549, or a specific cancer cell line of interest) on 150 mm plates and grow to 80-90% confluency.[3]
-
Probe Preparation: Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM).
-
Treatment:
-
For the experimental sample, dilute the this compound stock solution in fresh culture medium to the desired final concentration (e.g., 5-10 µM).[4]
-
For the negative control, prepare medium with an equivalent concentration of DMSO. A second control using non-biotinylated HA15 can also be included to control for non-specific binding to the compound itself.
-
-
Incubation: Replace the existing medium with the this compound or control medium and incubate for a duration sufficient to allow target engagement (e.g., 4-6 hours). This time should be minimized to reduce downstream cellular responses and focus on proximal interactors.
Affinity Purification of Biotinylated Proteins
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer (e.g., 50 mM HEPES-NaOH pH 8.0, 100 mM KCl, 2 mM EDTA, 0.1% NP-40, 10% glycerol) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Further lyse cells by sonication on ice (e.g., three 10-second bursts).
-
Clarify the lysate by centrifuging at ~20,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
-
Bead Preparation:
-
Resuspend streptavidin magnetic beads or agarose resin in lysis buffer.[9]
-
Wash the beads three times with 1 mL of ice-cold lysis buffer, using a magnetic rack or gentle centrifugation to pellet the beads between washes.
-
-
Protein Capture:
-
Determine the protein concentration of the cleared lysates.
-
Add an equal amount of total protein (e.g., 5-10 mg) from the this compound and control samples to the prepared streptavidin beads.
-
Incubate for 3-4 hours or overnight at 4°C with gentle end-over-end rotation.
-
-
Washing:
-
Pellet the beads and collect the supernatant (flow-through) for analysis if desired.
-
Wash the beads extensively to remove non-specific binders. Perform at least five washes with increasing stringency.
-
Wash 1-2: Ice-cold lysis buffer.
-
Wash 3-4: High-salt wash buffer (e.g., lysis buffer with 500 mM NaCl).
-
Wash 5: Lysis buffer without detergent.
-
-
Sample Preparation for Mass Spectrometry
An on-bead digestion approach is often preferred as it reduces sample loss and contamination.
-
On-Bead Digestion:
-
After the final wash, resuspend the beads in a digestion buffer (e.g., 50 mM Ammonium Bicarbonate).
-
Reduction: Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Alkylation: Cool to room temperature and add iodoacetamide to a final concentration of 20 mM. Incubate in the dark for 30 minutes.
-
Digestion: Add mass spectrometry-grade trypsin (e.g., 1 µg) and incubate overnight at 37°C with shaking.
-
-
Peptide Recovery:
-
Pellet the beads and carefully transfer the supernatant containing the digested peptides to a new tube.
-
Perform a second elution by adding a small volume of a high organic buffer (e.g., 50% acetonitrile, 0.1% formic acid) to the beads, vortexing briefly, and combining the supernatant with the first eluate.
-
-
Desalting:
-
Acidify the peptide solution with formic acid or TFA to a final pH of ~2-3.
-
Desalt the peptides using a C18 StageTip or ZipTip according to the manufacturer's protocol.
-
Elute the desalted peptides, dry them in a vacuum concentrator, and resuspend in a small volume of MS loading buffer (e.g., 2% acetonitrile, 0.1% formic acid) for LC-MS/MS analysis.
-
LC-MS/MS and Data Analysis
-
Mass Spectrometry: Analyze the peptide samples on a high-resolution Orbitrap mass spectrometer or equivalent, using a standard data-dependent acquisition (DDA) method.[7]
-
Database Search: Search the resulting raw files against a relevant protein database (e.g., UniProt/Swiss-Prot for human) using a search algorithm like MaxQuant, Sequest, or Mascot.
-
Data Analysis:
-
Identify proteins that are significantly enriched in the this compound sample compared to the negative control(s).
-
Use label-free quantification (LFQ) intensities or spectral counts to determine relative protein abundance.
-
Apply statistical tests (e.g., t-test with permutation-based FDR correction) to identify high-confidence interactors. Proteins with a log2 fold-change > 2 and a p-value < 0.05 are often considered significant hits.
-
Conclusion
This compound is a valuable chemical probe for exploring the GRP78 interactome and understanding the complex network of ER chaperones. By combining this affinity-based tool with modern quantitative proteomics, researchers can identify direct binding partners, map proximal proteins, and gain deeper insights into the mechanisms of ER stress and proteostasis. The protocols and data presented in this guide offer a robust framework for drug development professionals and scientists to employ this compound in their research, ultimately aiding in the discovery of novel therapeutic strategies targeting the ER stress response.
References
- 1. HA15 inhibits binding immunoglobulin protein and enhances the efficacy of radiation therapy in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted inhibition of GRP78 by HA15 promotes apoptosis of lung cancer cells accompanied by ER stress and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Proliferation Is Strongly Associated with the Treatment Conditions of an ER Stress Inducer New Anti-Melanoma Drug in Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. GRP78 inhibitor HA15 increases the effect of Bortezomib on eradicating multiple myeloma cells through triggering endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studying Protein-Protein Interactions by Biotin AP-Tagged Pulldown and LTQ-Orbitrap Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studying Protein–Protein Interactions by Biotin AP-Tagged Pulldown and LTQ-Orbitrap Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 9. Biotinylated Protein Purification [sigmaaldrich.com]
The Structure-Activity Relationship of HA15-Biotin: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
HA15-Biotin is a chemical probe derived from the novel anti-cancer agent HA15, a potent and specific inhibitor of the 78-kDa glucose-regulated protein (GRP78), also known as Binding Immunoglobulin Protein (BiP). GRP78, an endoplasmic reticulum (ER) chaperone, is a key regulator of the unfolded protein response (UPR) and is overexpressed in numerous cancer types, contributing to tumor survival, proliferation, and drug resistance. HA15, a lead compound from the thiazole benzenesulfonamide class, disrupts GRP78's ATPase activity, leading to ER stress-induced apoptosis and autophagy in cancer cells.[1][2][3] The biotinylated form, this compound, retains similar biological activity and serves as an invaluable tool for proteomic studies to identify GRP78 interacting partners and further elucidate its mechanism of action. This guide provides an in-depth overview of the structure-activity relationship (SAR) of the HA15 core, its biotinylated derivative, and the associated experimental protocols and signaling pathways.
Structure-Activity Relationship of the HA15 Core
The core structure of HA15 is essential for its inhibitory effect on the ATPase activity of GRP78. The biotin moiety in this compound is attached to the amide portion of the HA15 molecule. This modification has been shown to result in a chemical probe with a similar level of activity to the parent compound, HA15.
Quantitative Data Summary
The following tables summarize the available quantitative data for HA15 activity in various cancer cell lines.
| Compound | Cell Line | Assay Type | Endpoint | Value (µM) | Reference |
| HA15 | A375 (Melanoma) | Cell Viability | IC50 | 1-2.5 | [5] |
| HA15 | A549 (Lung Cancer) | Cell Viability | Significant Decrease | 2-10 | [1] |
| HA15 | H460 (Lung Cancer) | Cell Viability | Significant Decrease | 2-10 | [1] |
| HA15 | H1975 (Lung Cancer) | Cell Viability | Significant Decrease | 2-10 | [1] |
| HA15 | NCI-H929 (Multiple Myeloma) | Cell Viability | Synergistic effect with Bortezomib | 1 | [6] |
| HA15 | U266 (Multiple Myeloma) | Cell Viability | Synergistic effect with Bortezomib | 1 | [6] |
Mechanism of Action and Signaling Pathway
HA15 exerts its anti-cancer effects by specifically targeting and inhibiting the ATPase activity of GRP78.[1] This inhibition disrupts the normal protein folding capacity of the endoplasmic reticulum, leading to an accumulation of unfolded and misfolded proteins, a condition known as ER stress. The induction of ER stress activates the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring ER homeostasis. However, under prolonged or severe ER stress, as induced by HA15, the UPR shifts from a pro-survival to a pro-apoptotic response.
The inhibition of GRP78 by HA15 leads to the dissociation of GRP78 from the three main UPR sensors: PERK, IRE1α, and ATF6, leading to their activation.[1]
-
PERK Pathway: Activation of PERK leads to the phosphorylation of eIF2α, which attenuates global protein synthesis but paradoxically promotes the translation of ATF4. ATF4 upregulates the expression of pro-apoptotic genes, including CHOP.
-
IRE1α Pathway: Activated IRE1α splices XBP1 mRNA, leading to the production of the active XBP1s transcription factor, which upregulates genes involved in ER-associated degradation (ERAD) and protein folding. However, chronic activation can also lead to apoptosis.
-
ATF6 Pathway: Upon activation, ATF6 translocates to the Golgi apparatus, where it is cleaved to release a cytosolic fragment that acts as a transcription factor to upregulate ER chaperones.
Ultimately, the sustained ER stress induced by HA15 triggers both apoptosis and autophagy.[2]
Signaling Pathway Diagram
Experimental Protocols
GRP78 ATPase Activity Assay
This protocol is adapted from standard malachite green-based phosphate detection assays to measure the ATPase activity of GRP78 in the presence of inhibitors.
Materials:
-
Recombinant human GRP78 protein
-
HA15 or this compound
-
ATP solution
-
Assay Buffer (e.g., 25 mM HEPES, 100 mM KCl, 10 mM MgCl₂, pH 7.5)
-
Malachite Green Reagent
-
Phosphate standard solution
-
96-well microplate
Procedure:
-
Prepare a dilution series of HA15/HA15-Biotin in Assay Buffer.
-
In a 96-well plate, add 10 µL of each inhibitor concentration. Include a no-inhibitor control (DMSO vehicle) and a no-enzyme control.
-
Add 20 µL of GRP78 solution (e.g., 50 nM final concentration) to each well except the no-enzyme control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of ATP solution (e.g., 1 mM final concentration).
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction by adding 50 µL of Malachite Green Reagent to each well.
-
Incubate at room temperature for 15-20 minutes for color development.
-
Read the absorbance at 620-650 nm using a microplate reader.
-
Calculate the amount of phosphate released using a phosphate standard curve and determine the percent inhibition for each HA15/HA15-Biotin concentration.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify the direct binding of this compound to GRP78 in a cellular context.
Materials:
-
Cancer cell line of interest
-
This compound and DMSO (vehicle control)
-
PBS and lysis buffer (containing protease inhibitors)
-
PCR tubes
-
Thermal cycler
-
Western blot reagents (antibodies against GRP78 and a loading control)
Procedure:
-
Culture cells to ~80% confluency.
-
Treat cells with this compound at the desired concentration or DMSO for a specified time (e.g., 2 hours).
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in lysis buffer and perform a freeze-thaw cycle to lyse the cells.
-
Clarify the lysate by centrifugation.
-
Aliquot the supernatant into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Centrifuge the heated lysates at high speed to pellet precipitated proteins.
-
Collect the supernatant (soluble protein fraction).
-
Analyze the amount of soluble GRP78 in each sample by Western blotting.
-
A shift in the thermal denaturation curve of GRP78 in the presence of this compound compared to the DMSO control indicates target engagement.
Proteomics Workflow for Target Identification using this compound
This workflow outlines the use of this compound as a chemical probe to pull down GRP78 and its interacting partners for identification by mass spectrometry.
References
- 1. Targeted inhibition of GRP78 by HA15 promotes apoptosis of lung cancer cells accompanied by ER stress and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Proliferation Is Strongly Associated with the Treatment Conditions of an ER Stress Inducer New Anti-Melanoma Drug in Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. GRP78 inhibitor HA15 increases the effect of Bortezomib on eradicating multiple myeloma cells through triggering endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Studies with HA15-Biotin: A Technical Guide for Researchers
November 7, 2025
Abstract
This technical guide provides an in-depth overview of in vitro studies involving HA15-Biotin, a biotinylated chemical probe derived from the novel anti-melanoma compound HA15. HA15 targets the endoplasmic reticulum (ER) chaperone GRP78 (BiP/HSPA5), a key regulator of the unfolded protein response (UPR), leading to ER stress-induced apoptosis and autophagy in cancer cells. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the mechanism of action of HA15, detailed experimental protocols for its in vitro evaluation, and a summary of quantitative data from studies on melanoma and other cancer cell lines. Furthermore, this document provides visual representations of key signaling pathways and experimental workflows to facilitate a deeper understanding of the scientific principles and methodologies discussed.
Introduction: HA15 and the Role of GRP78 in Cancer
Melanoma, a highly aggressive form of skin cancer, and other malignancies often exhibit elevated levels of the endoplasmic reticulum (ER) chaperone protein GRP78 (also known as BiP or HSPA5).[1] GRP78 plays a crucial role in maintaining ER homeostasis by assisting in protein folding and targeting misfolded proteins for degradation. In the high-stress tumor microenvironment, cancer cells upregulate GRP78 to cope with increased protein synthesis and folding demands, thereby promoting their survival and resistance to therapy.[1]
HA15 is a novel small molecule inhibitor that specifically targets the ATPase activity of GRP78.[2] By inhibiting GRP78, HA15 disrupts ER homeostasis, leading to the accumulation of unfolded proteins and the induction of the Unfolded Protein Response (UPR).[3] Persistent and overwhelming ER stress ultimately triggers programmed cell death (apoptosis) and autophagy, making GRP78 an attractive target for cancer therapy.[1][2] HA15 has demonstrated potent anti-cancer effects in various cancer cell lines, including those resistant to conventional therapies like BRAF inhibitors in melanoma.[1][4]
This compound is a chemical probe consisting of the HA15 molecule covalently linked to biotin. This probe retains a similar level of biological activity to its parent compound and is a valuable tool for proteomic studies aimed at identifying the direct binding partners and downstream effector proteins of HA15.[4]
Mechanism of Action: The PERK/eIF2α/ATF4 Signaling Pathway
The induction of ER stress by HA15 activates the three main branches of the UPR, which are mediated by the sensor proteins PERK, IRE1α, and ATF6. A key pathway leading to apoptosis involves the activation of PERK (Protein Kinase R-like Endoplasmic Reticulum Kinase).
Upon ER stress, PERK dimerizes and autophosphorylates, leading to its activation. Activated PERK then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α) at Serine 51.[5] This phosphorylation event leads to a global attenuation of protein synthesis, which reduces the protein load on the ER. However, it paradoxically promotes the translation of specific mRNAs, most notably Activating Transcription Factor 4 (ATF4).[6] ATF4 is a transcription factor that upregulates the expression of genes involved in amino acid metabolism, antioxidant responses, and, under conditions of prolonged ER stress, apoptosis.[6] A critical pro-apoptotic target of ATF4 is the transcription factor CHOP (C/EBP homologous protein), which plays a central role in ER stress-mediated cell death.
dot
Caption: HA15-induced ER stress signaling pathway.
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro studies of HA15 on various cancer cell lines.
Table 1: IC50 Values of HA15 in Melanoma Cell Lines
| Cell Line | BRAF Status | IC50 (µM) | Incubation Time (h) | Assay | Reference |
| A375 | V600E | 1.85 | Not Specified | Not Specified | [7] |
| SK-MEL-5 | Wild Type | 2.02 | Not Specified | Not Specified | [7] |
| A431 | Not Specified | 5.0 | Not Specified | MTT | [8] |
| SCC-12 | Not Specified | 2.9 | Not Specified | MTT | [8] |
| SKMEL-28 | Not Specified | 4.9 | Not Specified | MTT | [8] |
| UACC-62 | Not Specified | 1.85 | Not Specified | Not Specified | [7] |
| M14 | Not Specified | 1.76 | Not Specified | Not Specified | [7] |
| MALME-3M | Not Specified | 1.51 | Not Specified | Not Specified | [7] |
| MDA-MB-435 | Not Specified | 1.85 | Not Specified | Not Specified | [7] |
Table 2: Time-Dependent Effects of HA15 on Cell Viability and Apoptosis
| Cell Line | HA15 Conc. (µM) | Incubation Time (h) | Effect | Assay | Reference |
| A375 | 0.625 mg/mL | 24 | 51% viability | alamarBlue | |
| A375 | 0.625 mg/mL | 48 | 46% viability | alamarBlue | [9] |
| A375 | 0.625 mg/mL | 72 | 38% viability | alamarBlue | [9] |
| A549 (Lung) | 10 | 12 | ~80% viability | CCK-8 | [10] |
| A549 (Lung) | 10 | 24 | ~60% viability | CCK-8 | [10] |
| A549 (Lung) | 10 | 48 | ~40% viability | CCK-8 | [10] |
| WM983A | 10 | 48 | No significant apoptosis | Annexin V/PI | |
| WM983A | 50 | 48 | ~65% viability | Annexin V/PI | [4] |
| WM983A | 100 | 48 | ~65% viability | Annexin V/PI | [4] |
Note: Some studies indicate that the cytotoxic effects of HA15 are more pronounced under serum starvation conditions.[4][11]
Detailed Experimental Protocols
This section provides detailed methodologies for key in vitro experiments with this compound.
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of HA15 on the metabolic activity of cells, which is an indicator of cell viability.
dot
Caption: Workflow for the MTT cell viability assay.
Materials:
-
96-well flat-bottom plates
-
Complete cell culture medium
-
HA15 or this compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of HA15 or this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for 15 minutes at room temperature on an orbital shaker to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
dot
Caption: Workflow for the Annexin V/PI apoptosis assay.
Materials:
-
Cells treated with HA15/HA15-Biotin
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Seed and treat cells with the desired concentrations of HA15 or this compound for the appropriate duration.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Western Blotting for ER Stress Markers
This protocol details the detection of key proteins in the PERK pathway (p-PERK, p-eIF2α, and ATF4) by western blotting.
Materials:
-
Cells treated with HA15/HA15-Biotin
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (see Table 3)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Table 3: Primary Antibodies for Western Blotting
| Target Protein | Host | Dilution | Supplier (Example) |
| p-PERK (Thr980) | Rabbit | 1:1000 | Cell Signaling Technology |
| PERK | Rabbit | 1:1000 | Cell Signaling Technology |
| p-eIF2α (Ser51) | Rabbit | 1:1000 | Cell Signaling Technology |
| eIF2α | Rabbit | 1:1000 | Cell Signaling Technology |
| ATF4 | Rabbit | 1:500 - 1:1000 | Abcam, Cell Signaling |
| β-actin | Mouse | 1:5000 | Sigma-Aldrich |
Procedure:
-
Lyse the treated cells with lysis buffer on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
For loading controls, strip the membrane and re-probe with an antibody against a housekeeping protein like β-actin.
This compound Pulldown Assay for Proteomic Analysis
This protocol is designed to identify the protein interaction partners of HA15 using this compound and mass spectrometry.
dot
Caption: Workflow for this compound pulldown and mass spectrometry.
Materials:
-
Cells treated with this compound and a vehicle control
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Streptavidin-coated magnetic beads (e.g., Dynabeads MyOne Streptavidin C1)
-
Wash buffers (e.g., lysis buffer, high salt buffer, low salt buffer)
-
Elution buffer (e.g., 2% SDS in 50 mM Tris-HCl pH 7.4 with 25 mM biotin, heated to 95°C)
-
Trypsin (mass spectrometry grade)
-
Reagents for reduction and alkylation (DTT and iodoacetamide)
-
LC-MS/MS system
Procedure:
-
Treat cells with this compound (e.g., 10 µM) and a vehicle control for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Incubate the cell lysate (e.g., 1-5 mg of total protein) with pre-washed streptavidin-coated magnetic beads overnight at 4°C with rotation.
-
Wash the beads extensively to remove non-specifically bound proteins. A series of washes with buffers of varying stringency is recommended.
-
Elute the biotinylated proteins from the beads using elution buffer. Heating at 95°C for 5-10 minutes can enhance elution.
-
Prepare the eluted proteins for mass spectrometry. This typically involves reduction with DTT, alkylation with iodoacetamide, and tryptic digestion. Alternatively, on-bead digestion can be performed.
-
Analyze the resulting peptides by LC-MS/MS.
-
Identify the proteins that are significantly enriched in the this compound pulldown samples compared to the control samples.
Conclusion
This compound is a powerful tool for investigating the mechanism of action of the novel anti-cancer agent HA15. By targeting GRP78, HA15 and its biotinylated derivative induce ER stress, leading to the activation of the PERK/eIF2α/ATF4 signaling pathway and subsequent apoptosis and autophagy in cancer cells. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to conduct in vitro studies with this compound. These studies will be instrumental in further elucidating the therapeutic potential of targeting GRP78 in melanoma and other cancers, as well as in identifying novel protein interactions and downstream signaling events.
References
- 1. Cell Proliferation Is Strongly Associated with the Treatment Conditions of an ER Stress Inducer New Anti-Melanoma Drug in Melanoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Increasing Melanoma Cell Death Using Inhibitors of Protein Disulphide Isomerases to Abrogate Survival Responses to Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-throughput drug screening in advanced pre-clinical 3D melanoma models identifies potential first-line therapies for NRAS-mutated melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Proliferation Is Strongly Associated with the Treatment Conditions of an ER Stress Inducer New Anti-Melanoma Drug in Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pull-down of Biotinylated RNA and Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Potential Agents for Malignant Melanoma Treatment—Most Recent Studies 2020–2022 [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. The Induction of Apoptosis in A375 Malignant Melanoma Cells by Sutherlandia frutescens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. usherbrooke.ca [usherbrooke.ca]
- 10. Targeted inhibition of GRP78 by HA15 promotes apoptosis of lung cancer cells accompanied by ER stress and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Technical Guide to the Discovery and Characterization of Novel HA15-Biotin Binding Partners
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Elucidating the HA15 Interactome
The identification of molecular binding partners is a cornerstone of modern biological research and drug discovery. Understanding the interactome of a given molecule—whether it is a protein, a small molecule drug, or another bioactive compound—provides critical insights into its mechanism of action, biological function, and potential therapeutic applications. This guide provides a comprehensive technical overview of the methodologies required to discover novel binding partners for a biotinylated molecule of interest, termed "HA15-Biotin."
The term HA15 has been associated in scientific literature with a novel small molecule inhibitor of the Glucose-Regulated Protein 78 (GRP78), an essential chaperone protein in the endoplasmic reticulum (ER).[1][2][3] This inhibitor is known to induce ER stress and apoptosis in cancer cells, making it a compound of significant interest.[1][4] In this context, This compound would be a chemically modified version of the drug, used as a "bait" in chemical proteomics to identify its direct protein targets and off-target interactors.
Alternatively, "HA15" could refer to a protein of interest, such as the α/β-hydrolase domain-containing protein 5 (ABHD5, also known as CGI-58), a crucial regulator of lipid metabolism.[5][6] In this scenario, This compound would be a recombinantly expressed and biotin-tagged protein used for affinity purification-mass spectrometry (AP-MS) to map its protein-protein interaction network.
This guide is designed to be agnostic to the specific nature of HA15, as the core experimental strategy—leveraging the high-affinity interaction between biotin and streptavidin for affinity purification followed by mass spectrometry—is a powerful and universally applicable approach.[7][8] We will provide detailed protocols, data interpretation strategies, and visualizations of relevant biological pathways to empower researchers to successfully identify and validate novel binding partners for their biotinylated molecule of interest.
Relevant Signaling Pathways
Understanding the potential biological context of HA15 is crucial for experimental design and data interpretation. Below are diagrams of two key pathways associated with the known identities of "HA15".
The Unfolded Protein Response (UPR) Pathway
If HA15 is the GRP78 inhibitor, its primary molecular interactions will modulate the Unfolded Protein Response (UPR), a cellular stress response pathway. GRP78 (also known as BiP) is a master regulator that, under normal conditions, binds to and inactivates the three main ER stress sensors: PERK, IRE1α, and ATF6.[9][10] When unfolded proteins accumulate, GRP78 releases these sensors, activating downstream signaling to restore homeostasis or trigger apoptosis if the stress is irrecoverable.[10] HA15 inhibits the ATPase activity of GRP78, leading to the accumulation of unfolded proteins and aggravating ER stress.[1]
The Lipolysis Pathway
If HA15 represents a protein like ABHD5/CGI-58, its interactome is central to lipolysis, the metabolic process of breaking down triglycerides. In adipocytes, this process is tightly regulated by hormones.[11][12] Under fasting conditions, catecholamines trigger a PKA signaling cascade. PKA phosphorylates Perilipin 1 (PLIN1), causing it to release ABHD5/CGI-58.[11][13] The freed ABHD5/CGI-58 then binds to and co-activates Adipose Triglyceride Lipase (ATGL), the rate-limiting enzyme that initiates triglyceride hydrolysis.[5][13][14]
Experimental Design and Workflow
The discovery of binding partners for this compound relies on an Affinity Purification-Mass Spectrometry (AP-MS) workflow. This strategy uses the biotinylated "bait" (this compound) to capture "prey" proteins from a complex biological mixture, such as a cell lysate. The high-affinity interaction between biotin and streptavidin, which is coated onto beads, allows for efficient isolation of the bait-prey complexes.
Detailed Experimental Protocols
The following sections provide detailed protocols for the key stages of the AP-MS workflow.
Protocol: Cell Lysis and Lysate Preparation
The goal is to gently lyse cells to release proteins in their native conformation, preserving protein-protein interactions.
-
Cell Culture: Grow cells of interest (e.g., HEK293T, A549 lung cancer cells) to ~80-90% confluency. For a typical experiment, 4-5 confluent 15 cm dishes are recommended.
-
Harvesting: Aspirate media, wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). Scrape cells into 1 mL of ice-cold PBS per dish and pool them into a pre-chilled conical tube.
-
Pelleting: Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C. Discard the supernatant.
-
Lysis: Resuspend the cell pellet in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100 or 0.5% NP-40) supplemented with a protease and phosphatase inhibitor cocktail. A common ratio is 1 mL of buffer per 10^7 cells.
-
Incubation: Incubate the suspension on a rotator for 30 minutes at 4°C.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet insoluble cellular debris.
-
Collection: Carefully transfer the supernatant (clarified lysate) to a new pre-chilled tube. Determine protein concentration using a BCA or Bradford assay. The lysate can be used immediately or stored at -80°C.
Protocol: Affinity Purification of this compound Complexes
This protocol outlines the capture of the bait and its associated proteins.[15][16]
-
Bead Preparation: Resuspend streptavidin-coated magnetic beads (e.g., Dynabeads MyOne Streptavidin C1) in their storage buffer. For each pulldown, transfer 50-100 µL of bead slurry to a new microcentrifuge tube.
-
Equilibration: Place the tube on a magnetic rack to capture the beads. Remove the supernatant. Add 1 mL of lysis buffer (without inhibitors) to wash the beads. Invert the tube several times. Recapture the beads and discard the supernatant. Repeat this wash step two more times.
-
Lysate Pre-clearing (Optional but Recommended): To reduce non-specific binding to the beads, add a separate aliquot of equilibrated beads to the clarified cell lysate and incubate for 1 hour at 4°C. Pellet the beads by centrifugation or magnetic capture and discard them, retaining the pre-cleared lysate.
-
Bait Incubation: Add the this compound bait to the pre-cleared lysate. The optimal concentration must be determined empirically (a starting point for a small molecule is 10-50 µM; for a protein, 5-10 µg). Incubate on a rotator for 2-4 hours at 4°C.
-
Complex Capture: Add the pre-equilibrated streptavidin beads to the lysate-bait mixture. Incubate on a rotator for 1-2 hours at 4°C.
-
Washing: Place the tube on a magnetic rack to capture the beads. Discard the supernatant. Wash the beads extensively to remove non-specifically bound proteins. Perform a series of washes with increasingly stringent buffers. A typical wash series is:
-
2x washes with lysis buffer.
-
2x washes with a high-salt buffer (e.g., lysis buffer with 500 mM NaCl).
-
2x washes with a final low-detergent buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl).
-
-
Elution: Elute the bound proteins from the beads. This can be done under denaturing conditions or by competitive elution.
-
Denaturing Elution (for MS): Add 50 µL of 1x SDS-PAGE sample buffer (e.g., Laemmli buffer) and boil at 95°C for 5-10 minutes. This method is not suitable if the bait protein itself is to be analyzed.
-
Competitive Elution: Add 100 µL of a buffer containing a high concentration of free biotin (2-5 mM) and incubate for 30 minutes at room temperature.
-
Protocol: Sample Preparation for Mass Spectrometry
-
SDS-PAGE: Run the eluted proteins a short distance (1-2 cm) into an SDS-PAGE gel. This helps to concentrate the sample and remove residual detergents. Stain the gel with a mass spectrometry-compatible stain like Coomassie Blue.
-
In-Gel Digestion: Excise the entire protein-containing region as a single gel slice. Destain the slice, then reduce the proteins with DTT and alkylate with iodoacetamide. Finally, digest the proteins overnight with sequencing-grade trypsin.
-
Peptide Extraction: Extract the resulting peptides from the gel slice using a series of washes with acetonitrile and formic acid.
-
Sample Cleanup: Pool the extracts, dry them in a vacuum centrifuge, and desalt the peptides using a C18 StageTip or ZipTip before LC-MS/MS analysis.
Data Acquisition and Analysis
LC-MS/MS Analysis
The cleaned peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Peptides are first separated by reverse-phase liquid chromatography based on their hydrophobicity and then ionized and introduced into the mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of the intact peptides (MS1 scan) and then selects the most abundant peptides for fragmentation, measuring the m/z of the resulting fragments (MS2 scan).
Data Analysis and Hit Selection
-
Database Search: The raw MS/MS spectra are searched against a protein sequence database (e.g., Swiss-Prot, UniProt) using a search algorithm like Mascot, Sequest, or MaxQuant.[17] This process identifies the peptide sequences that generated the spectra, which are then mapped back to their parent proteins.
-
Filtering and Scoring: A crucial step is to differentiate true binding partners from non-specific contaminants (e.g., keratins, ribosomal proteins, or proteins that bind to the beads). This is typically achieved by comparing the results from the this compound pulldown against a negative control (e.g., pulldown with beads alone or with a non-biotinylated control molecule).
-
Quantitative Analysis: Use label-free quantification methods, such as spectral counting or precursor intensity quantification, to determine the relative abundance of each identified protein in the sample versus the control. True interactors should be significantly enriched in the this compound sample. Tools like SAINT (Significance Analysis of INTeractome) or Perseus can be used to assign statistical confidence to potential interactors.[18][19]
Data Presentation and Validation
Quantitative Data Summary
The results of the quantitative proteomic analysis should be summarized in a clear, structured table. This allows for easy comparison and prioritization of candidate binding partners for further validation.
| Protein ID (UniProt) | Gene Name | Protein Description | Peptide Counts (this compound) | Spectral Counts (this compound) | Fold Change (vs. Control) | p-value |
| P11021 | HSPA5 | 78 kDa glucose-regulated protein | 45 | 182 | 55.2 | < 0.0001 |
| Q9Y266 | PNPLA2 | Patatin-like phospholipase domain-containing protein 2 | 31 | 115 | 41.8 | < 0.0001 |
| P49750 | PLIN1 | Perilipin-1 | 25 | 98 | 35.1 | < 0.0005 |
| Q8WMA4 | PNPLA3 | Patatin-like phospholipase domain-containing protein 3 | 18 | 65 | 22.4 | < 0.001 |
| P04637 | TP53 | Cellular tumor antigen p53 | 5 | 12 | 2.1 | 0.045 |
| P62258 | ACTG1 | Actin, gamma-cytoplasmic 1 | 12 | 45 | 1.5 | 0.21 (NS) |
Table 1: Example of a prioritized list of potential this compound interacting proteins identified by AP-MS. Data is hypothetical. Fold change and p-value are derived from comparing the experimental sample to a negative control.
Validation of High-Confidence Hits
Mass spectrometry identifies co-purifying proteins, but it does not definitively prove a direct physical interaction. High-confidence candidates from the AP-MS screen must be validated using orthogonal methods.[17]
-
Co-immunoprecipitation (Co-IP) and Western Blot: This is the gold standard for validating protein-protein interactions. An antibody against the newly identified "prey" protein is used to pull it down from a cell lysate. The resulting precipitate is then probed by Western blot for the presence of the "bait" protein (if HA15 is a protein).
-
Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI): These techniques can confirm a direct physical interaction in vitro and provide quantitative data on binding kinetics and affinity (K_D_).
-
Cellular Colocalization: Using immunofluorescence microscopy, researchers can determine if HA15 (or its target) and the putative binding partner are located in the same subcellular compartment, which is a prerequisite for interaction.
References
- 1. Targeted inhibition of GRP78 by HA15 promotes apoptosis of lung cancer cells accompanied by ER stress and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HA15 inhibits binding immunoglobulin protein and enhances the efficacy of radiation therapy in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted inhibition of GRP78 by HA15 promotes apoptosis of lung cancer cells accompanied by ER stress and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CGI-58: Versatile Regulator of Intracellular Lipid Droplet Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ABHD5—A Regulator of Lipid Metabolism Essential for Diverse Cellular Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studying Protein–Protein Interactions by Biotin AP-Tagged Pulldown and LTQ-Orbitrap Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 8. wp.unil.ch [wp.unil.ch]
- 9. Cell Proliferation Is Strongly Associated with the Treatment Conditions of an ER Stress Inducer New Anti-Melanoma Drug in Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unfolded protein response - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. Lipolysis - Wikipedia [en.wikipedia.org]
- 13. Recent insights into the structure and function of CGI-58 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fat breakdown: a function for CGI-58 (ABHD5) provides a new piece of the puzzle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. How to Analyze Protein-Protein Interaction: Top Lab Techniques - Creative Proteomics [creative-proteomics.com]
- 18. Frontiers | PPI-MASS: An Interactive Web Server to Identify Protein-Protein Interactions From Mass Spectrometry-Based Proteomics Data [frontiersin.org]
- 19. Inferring Protein-Protein Interaction Networks From Mass Spectrometry-Based Proteomic Approaches: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for HA15-Biotin Affinity Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
HA15-Biotin is a potent and specific chemical probe designed for the affinity purification of the 78-kDa glucose-regulated protein (GRP78), also known as BiP or HSPA5. GRP78 is a key molecular chaperone in the endoplasmic reticulum (ER) and a critical regulator of the unfolded protein response (UPR). Its role in cancer progression and drug resistance makes it a compelling target for therapeutic development. HA15 functions as an inhibitor of the ATPase activity of GRP78.[1][2] This biotinylated version of HA15 allows for the selective capture and isolation of GRP78 and its interacting partners from complex biological samples, facilitating downstream applications such as enzymatic assays, Western blotting, and mass spectrometry-based proteomic analysis.
These application notes provide a comprehensive guide to utilizing this compound for the successful affinity purification of GRP78.
Principle of Affinity Purification with this compound
The affinity purification workflow using this compound is based on the high-affinity, non-covalent interaction between biotin and streptavidin. The HA15 moiety of the probe specifically binds to GRP78 within a cell lysate or protein mixture. This protein-probe complex is then captured on a solid support matrix conjugated with streptavidin (e.g., agarose or magnetic beads). Following a series of wash steps to remove non-specifically bound proteins, the purified GRP78, along with its interacting molecules, can be eluted from the support.
Data Presentation
Table 1: Representative Binding Capacities of Streptavidin Resins
| Resin Type | Binding Capacity (Free Biotin) | Binding Capacity (Biotinylated Antibody/Protein) | Recommended Resin Volume for 1 mg Lysate |
| Streptavidin Agarose | >120 nmol/mL | 3-8 µg/µL of slurry | 20-50 µL of 50% slurry |
| High-Capacity Streptavidin Agarose | >10 µg biotinylated BSA/µL resin | >10 µg/µL of slurry | 10-30 µL of 50% slurry |
| Streptavidin Magnetic Beads | ~500 pmol/mg | ~30 µg/mg | 25-50 µL (concentration varies by manufacturer) |
Note: Binding capacities are general estimates and can vary depending on the specific biotinylated molecule, its size, and the experimental conditions. It is recommended to consult the manufacturer's specifications for the specific resin being used.
Table 2: Typical Quantitative Parameters for a this compound Pulldown Experiment
| Parameter | Representative Value | Considerations |
| Bait Protein (this compound) | ||
| Concentration | 1-10 µM | Optimal concentration should be determined empirically. |
| Prey Protein (Cell Lysate) | ||
| Total Protein Input | 0.5 - 2.0 mg | Dependent on the expression level of the target protein. |
| Purification | ||
| Incubation Time (Lysate with Probe) | 1-4 hours at 4°C | Longer incubation may increase capture but also non-specific binding. |
| Incubation Time (Complex with Resin) | 1-2 hours at 4°C | |
| Yield and Purity | ||
| Expected Yield of GRP78 | Variable | Highly dependent on expression levels and lysate volume. |
| Purity | >80% (SDS-PAGE) | Purity can be assessed by Coomassie staining or Western blot. |
Experimental Protocols
Protocol 1: Preparation of Cell Lysate
-
Cell Culture: Grow cells of interest to 80-90% confluency.
-
Cell Harvest: Aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Incubation: Incubate the cells on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Quantification: Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay). The lysate can be used immediately or stored at -80°C.
Protocol 2: Affinity Purification of GRP78 using this compound
-
Pre-clearing the Lysate (Optional but Recommended):
-
To a fresh tube, add 20-30 µL of a 50% slurry of streptavidin-conjugated beads.
-
Wash the beads twice with 500 µL of lysis buffer.
-
Add 0.5-2.0 mg of cell lysate to the washed beads and incubate with gentle rotation for 1 hour at 4°C to capture endogenously biotinylated proteins.
-
Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute) or using a magnetic rack and carefully transfer the supernatant (pre-cleared lysate) to a new tube.
-
-
Binding of this compound to GRP78:
-
Add this compound to the pre-cleared lysate to a final concentration of 1-10 µM.
-
Incubate with gentle rotation for 1-4 hours at 4°C.
-
-
Capture of the GRP78-HA15-Biotin Complex:
-
Prepare 20-50 µL of a 50% slurry of streptavidin-conjugated beads per pulldown by washing them twice with 500 µL of lysis buffer.
-
Add the lysate containing the GRP78-HA15-Biotin complex to the washed beads.
-
Incubate with gentle rotation for 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic rack and discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold wash buffer (e.g., lysis buffer or a buffer with adjusted salt concentration to reduce non-specific binding). After the final wash, carefully remove all residual buffer.
-
-
Elution:
-
For SDS-PAGE and Western Blotting (Denaturing Elution):
-
Resuspend the beads in 30-50 µL of 2x Laemmli sample buffer containing 2 mM biotin.
-
Boil the sample at 95-100°C for 5-10 minutes.
-
Pellet the beads, and the supernatant containing the eluted proteins is ready for loading onto an SDS-PAGE gel.
-
-
For Mass Spectrometry (On-Bead Digestion):
-
Wash the beads with 50 mM ammonium bicarbonate to remove detergents.
-
Resuspend the beads in a digestion buffer containing trypsin and incubate overnight at 37°C.
-
Collect the supernatant containing the digested peptides for LC-MS/MS analysis.[3]
-
-
For Native Protein Elution (Competitive Elution):
-
Elute the bound proteins by incubating the beads with an elution buffer containing a high concentration of free biotin (e.g., 2-10 mM) in a physiological buffer for 30-60 minutes at room temperature. Multiple elutions can be performed to increase recovery.
-
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The role of GRP78/BiP in the Unfolded Protein Response and its inhibition by HA15.
Experimental Workflow Diagram
References
- 1. Pull-down Assay on Streptavidin Beads and Surface Plasmon Resonance Chips for SWATH-MS-based Interactomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted inhibition of GRP78 by HA15 promotes apoptosis of lung cancer cells accompanied by ER stress and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proximity biotinylation and affinity purification are complementary approaches for the interactome mapping of chromatin-associated protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: HA15-Biotin in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
HA15-Biotin is a potent and specific chemical probe used in cancer research. It is a biotinylated derivative of HA15, a thiazole benzenesulfonamide that functions as an inhibitor of the 78-kilodalton glucose-regulated protein (GRP78), also known as Binding Immunoglobulin Protein (BiP) or HSPA5.[1][] GRP78 is a key chaperone protein in the endoplasmic reticulum (ER) that plays a critical role in protein folding and the unfolded protein response (UPR).[1][3] In many cancer cells, GRP78 is overexpressed and helps manage the high protein synthesis rates required for tumor growth and survival, making it a promising therapeutic target.[1][4]
This compound, like its parent compound HA15, exerts its anti-cancer effects by binding to GRP78 and inhibiting its ATPase activity.[4][5] This inhibition disrupts ER homeostasis, leading to the accumulation of unfolded proteins and inducing ER stress.[1][4] Prolonged ER stress activates downstream signaling pathways that culminate in apoptosis (programmed cell death) and autophagy.[1][4] The biotin tag on this compound allows for its use in proteomic analyses, such as pull-down assays, to identify and study GRP78 and its interacting partners.[][6][7]
These application notes provide a summary of the quantitative data on HA15's effects on various cancer cell lines and detailed protocols for key experiments.
Data Presentation
The following table summarizes the reported effects of the GRP78 inhibitor HA15 on the viability of various cancer cell lines. While this compound is noted to have similar activity to HA15, the specific quantitative data below was generated using HA15.[7]
| Cell Line | Cancer Type | Assay | Concentration | Incubation Time | Effect | Reference |
| A375 | Melanoma | Cell Viability | 10 µM | 48 h | Inhibition of cell viability | [7] |
| A549 | Lung Cancer | CCK-8 | 0, 2, 4, 6, 8, 10 µM | 48 h | Dose-dependent decrease in cell viability | [4] |
| H460 | Lung Cancer | CCK-8 | 0, 2, 4, 6, 8, 10 µM | 48 h | Dose-dependent decrease in cell viability | [4] |
| H1975 | Lung Cancer | CCK-8 | 0, 2, 4, 6, 8, 10 µM | 48 h | Dose-dependent decrease in cell viability | [4] |
| H295R | Adrenocortical Carcinoma | Cell Proliferation | Not specified | Not specified | Inhibition of cell proliferation | [8] |
| ESCC cell lines | Esophageal Squamous Cell Carcinoma | Not specified | Not specified | Not specified | Suppression of proliferation, enhancement of radiation-induced apoptosis | [9] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its use.
Caption: Mechanism of this compound inducing ER stress-mediated cell death.
Caption: Workflow for identifying protein interactions using this compound.
Experimental Protocols
Cell Viability Assay (CCK-8/MTT/MTS)
This protocol is designed to assess the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549, A375)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (stock solution in DMSO)
-
Cell Counting Kit-8 (CCK-8), MTT, or MTS reagent[10]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration should be less than 0.1% to avoid solvent toxicity. Remove the medium from the wells and add 100 µL of the this compound dilutions (e.g., 0, 2, 4, 6, 8, 10 µM).[4] Include wells with medium and no cells for background control and wells with cells treated with vehicle (DMSO) as a negative control.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C in a 5% CO₂ incubator.[4][7]
-
Addition of Reagent:
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. For the MTT assay, a purple formazan precipitate will form.
-
Solubilization (for MTT assay only): Add 100 µL of solubilization solution (e.g., DMSO or a specialized buffer) to each well and mix thoroughly to dissolve the formazan crystals.[10]
-
Measurement: Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT, 490 nm for MTS).
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the vehicle-treated control cells.
This compound Pull-Down Assay
This protocol describes the use of this compound to isolate GRP78 and its interacting proteins from cancer cell lysates.[11]
Materials:
-
Cancer cells expressing GRP78
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
This compound
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Elution Buffer (e.g., SDS-PAGE sample buffer or high concentration biotin solution)
-
Microcentrifuge tubes
-
Magnetic rack (for magnetic beads) or centrifuge
-
SDS-PAGE and Western Blotting reagents
Procedure:
-
Cell Lysis: Culture cancer cells to ~80-90% confluency. Wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer. Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein extract. Determine the protein concentration using a standard protein assay (e.g., BCA).
-
Binding of this compound to Lysate: Dilute the cell lysate to a final concentration of 1-2 mg/mL with binding buffer. Add this compound to the lysate at a predetermined optimal concentration and incubate for 2-4 hours at 4°C with gentle rotation to allow this compound to bind to GRP78.
-
Preparation of Streptavidin Beads: While the lysate is incubating, wash the streptavidin beads three times with binding buffer to remove any preservatives.[12]
-
Capture of Protein Complexes: Add the pre-washed streptavidin beads to the lysate-HA15-Biotin mixture. Incubate for 1-2 hours at 4°C with gentle rotation to allow the biotin-streptavidin interaction.
-
Washing:
-
For magnetic beads: Place the tube on a magnetic rack and carefully remove the supernatant.
-
For agarose resin: Gently centrifuge the tubes at a low speed (e.g., 500 x g) for 1 minute and aspirate the supernatant.
-
Wash the beads 3-5 times with 1 mL of cold binding/wash buffer to remove non-specifically bound proteins.
-
-
Elution: Elute the bound proteins from the beads using one of the following methods:
-
Denaturing Elution: Resuspend the beads in 2x SDS-PAGE sample buffer and boil for 5-10 minutes. The supernatant will contain the eluted proteins ready for gel electrophoresis.
-
Competitive Elution: Resuspend the beads in a buffer containing a high concentration of free biotin (e.g., 2-5 mM) and incubate for 30-60 minutes at room temperature.
-
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting using an anti-GRP78 antibody to confirm the successful pull-down of the target protein. Other interacting proteins can be identified by mass spectrometry or by probing with specific antibodies.
Conclusion
This compound is a valuable tool for investigating the role of GRP78 in cancer biology. Its ability to induce ER stress-mediated cell death makes it a compound of interest for therapeutic development, particularly in cancers that are resistant to other treatments.[1][5] The biotin moiety facilitates the identification of GRP78-containing protein complexes, offering deeper insights into the ER stress response and potential new drug targets. The protocols provided herein offer a framework for utilizing this compound to study its effects on cancer cell viability and to explore its molecular interactions.
References
- 1. Cell Proliferation Is Strongly Associated with the Treatment Conditions of an ER Stress Inducer New Anti-Melanoma Drug in Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GRP78 and Cripto Form a Complex at the Cell Surface and Collaborate To Inhibit Transforming Growth Factor β Signaling and Enhance Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted inhibition of GRP78 by HA15 promotes apoptosis of lung cancer cells accompanied by ER stress and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The GRP78/BiP inhibitor HA15 synergizes with mitotane action against adrenocortical carcinoma cells through convergent activation of ER stress pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HA15 inhibits binding immunoglobulin protein and enhances the efficacy of radiation therapy in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. bioclone.net [bioclone.net]
- 12. mdanderson.org [mdanderson.org]
- 13. Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization - PMC [pmc.ncbi.nlm.nih.gov]
HA15-Biotin Labeling for Fluorescence Microscopy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
HA15 is a potent and specific small molecule inhibitor of the endoplasmic reticulum (ER) chaperone Binding Immunoglobulin Protein (BiP), also known as GRP78 or HSPA5. By inhibiting the ATPase activity of BiP, HA15 induces ER stress, leading to autophagy and apoptosis in cancer cells, making it a promising candidate for therapeutic development.[1][2] Visualizing the subcellular localization of HA15 is crucial for understanding its mechanism of action and optimizing its therapeutic efficacy.
This document provides detailed application notes and protocols for the biotinylation of HA15 and its subsequent use in fluorescence microscopy to visualize its distribution within cells. The protocol outlines a two-step approach: first, the chemical conjugation of biotin to HA15, and second, the detection of the HA15-Biotin conjugate in fixed and permeabilized cells using fluorescently labeled streptavidin.
Principle of the Method
The strong and highly specific interaction between biotin and streptavidin is exploited for the detection of HA15. A biotin molecule is covalently attached to the HA15 molecule to create an "this compound" conjugate. This conjugate is then introduced to cells, where it can bind to its intracellular target, BiP. Following cell fixation and permeabilization, a fluorescently labeled streptavidin, which has a very high affinity for biotin, is used to detect the location of the this compound conjugate. The fluorescence signal can then be visualized using a fluorescence microscope, revealing the subcellular distribution of HA15.
Materials and Reagents
| Reagent/Material | Supplier | Catalog Number |
| HA15 | MedchemExpress | HY-100650 |
| NHS-Biotin | Thermo Fisher Scientific | 20217 |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| Phosphate-Buffered Saline (PBS), 10X | Thermo Fisher Scientific | AM9625 |
| Formaldehyde, 37% | Sigma-Aldrich | F8775 |
| Triton™ X-100 | Sigma-Aldrich | T8787 |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
| Streptavidin, Alexa Fluor™ 488 conjugate | Thermo Fisher Scientific | S11223 |
| DAPI (4',6-diamidino-2-phenylindole) | Thermo Fisher Scientific | D1306 |
| Glass coverslips | VWR | 48366-067 |
| Microscope slides | VWR | 48300-025 |
| Cell culture medium (e.g., DMEM) | Thermo Fisher Scientific | 11965092 |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |
| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |
Experimental Protocols
Part 1: Biotinylation of HA15
Objective: To covalently attach a biotin molecule to HA15. The chemical structure of HA15 (N-(4-(3-((5-(dimethylamino)naphthalene)-1-sulfonamido)phenyl)thiazol-2-yl)acetamide) contains a secondary amine in the sulfonamide group which can be targeted for biotinylation using an amine-reactive biotinylation reagent like NHS-Biotin.
Procedure:
-
Preparation of Reagents:
-
Dissolve HA15 in DMSO to a final concentration of 10 mM.
-
Dissolve NHS-Biotin in DMSO to a final concentration of 100 mM immediately before use.
-
-
Biotinylation Reaction:
-
In a microcentrifuge tube, combine 10 µL of 10 mM HA15 with 10 µL of 100 mM NHS-Biotin. This represents a 10-fold molar excess of the biotinylation reagent.
-
Incubate the reaction mixture at room temperature for 1 hour with gentle shaking.
-
-
Purification of this compound (Optional but Recommended):
-
The resulting this compound conjugate can be used directly in cell culture, as the unreacted NHS-Biotin will hydrolyze. However, for quantitative studies, purification by HPLC is recommended to remove unreacted HA15 and hydrolyzed biotin.
-
-
Storage:
-
Store the this compound stock solution at -20°C.
-
Part 2: Fluorescence Microscopy of this compound in Cells
Objective: To visualize the subcellular localization of this compound in cultured cells.
Procedure:
-
Cell Culture and Seeding:
-
Culture cells of interest (e.g., A375 melanoma cells) in appropriate complete medium.
-
Seed cells onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency on the day of the experiment.
-
Incubate the cells overnight at 37°C in a humidified incubator with 5% CO₂.
-
-
Cell Treatment:
-
Dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 1-10 µM).
-
Remove the old medium from the cells and add the medium containing this compound.
-
Incubate for the desired period (e.g., 1-24 hours) at 37°C.
-
-
Fixation:
-
Aspirate the medium and wash the cells twice with PBS.
-
Fix the cells by adding 4% formaldehyde in PBS and incubating for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells by incubating with 0.25% Triton™ X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific binding by incubating the cells with 1% BSA in PBS for 30 minutes at room temperature.
-
-
Streptavidin Staining:
-
Dilute the Streptavidin-Alexa Fluor™ 488 conjugate in 1% BSA in PBS to a final concentration of 1-5 µg/mL.
-
Aspirate the blocking solution and add the diluted streptavidin conjugate to the cells.
-
Incubate for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
-
Nuclear Counterstaining:
-
Incubate the cells with DAPI solution (300 nM in PBS) for 5 minutes at room temperature in the dark.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for Alexa Fluor™ 488 (for this compound) and DAPI (for nuclei).
-
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| This compound Concentration | 1 - 10 µM | Optimal concentration should be determined empirically for each cell line and experimental condition. |
| Incubation Time with this compound | 1 - 24 hours | Time-course experiments are recommended to determine the optimal incubation period. |
| Fixation | 4% Formaldehyde in PBS | 10-15 minutes at room temperature is generally sufficient. |
| Permeabilization | 0.1 - 0.5% Triton™ X-100 in PBS | 10 minutes at room temperature. |
| Blocking | 1-3% BSA in PBS | 30-60 minutes at room temperature. |
| Streptavidin-Fluorophore Conjugate Concentration | 0.5 - 10 µg/mL | Titration is recommended to find the optimal concentration that maximizes signal-to-noise ratio.[3] |
| Streptavidin Incubation Time | 30 - 60 minutes | At room temperature, protected from light. |
Visualizations
References
Application Notes and Protocols: Utilizing HA15-Biotin to Investigate Drug Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing HA15-Biotin, a potent and specific chemical probe, to investigate the mechanisms of drug resistance in cancer. This compound is a biotinylated derivative of HA15, an inhibitor of the endoplasmic reticulum (ER) chaperone BiP/GRP78/HSPA5.[1][] GRP78 is a key regulator of the Unfolded Protein Response (UPR) and is frequently overexpressed in cancer cells, contributing to therapeutic resistance.[3][4][5] By inhibiting the ATPase activity of GRP78, HA15 and its biotinylated counterpart induce ER stress, leading to apoptosis in cancer cells.[6][7] The biotin tag on this compound enables the identification and characterization of GRP78-interacting proteins, providing valuable insights into the molecular pathways driving drug resistance.
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of the parent compound, HA15, in various cancer cell lines. This data provides a baseline for designing experiments with this compound, which exhibits a similar level of activity.[]
Table 1: Effect of HA15 on the Viability of Lung Cancer Cell Lines [6]
| Cell Line | Treatment Time (hours) | HA15 Concentration (µM) | % Cell Viability (relative to control) |
| A549 | 48 | 2 | ~85% |
| 4 | ~70% | ||
| 6 | ~60% | ||
| 8 | ~50% | ||
| 10 | ~40% | ||
| H460 | 48 | 2 | ~90% |
| 4 | ~80% | ||
| 6 | ~70% | ||
| 8 | ~60% | ||
| 10 | ~55% | ||
| H1975 | 48 | 2 | ~95% |
| 4 | ~85% | ||
| 6 | ~75% | ||
| 8 | ~65% | ||
| 10 | ~50% |
Table 2: Time-Dependent Effect of 10 µM HA15 on Lung Cancer Cell Viability [6]
| Cell Line | Treatment Time (hours) | % Cell Viability (relative to control) |
| A549 | 12 | ~90% |
| 24 | ~65% | |
| 48 | ~40% | |
| H460 | 12 | ~95% |
| 24 | ~80% | |
| 48 | ~55% | |
| H1975 | 12 | ~98% |
| 24 | ~85% | |
| 48 | ~50% |
Experimental Protocols
Protocol 1: Affinity Purification of this compound Interacting Proteins from Drug-Resistant Cancer Cells
This protocol describes the use of this compound to isolate GRP78 and its interacting partners from drug-resistant cancer cell lysates for subsequent analysis by Western blotting or mass spectrometry.
Materials:
-
Drug-resistant and sensitive cancer cell lines
-
This compound
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Streptavidin-conjugated magnetic beads or agarose resin[8]
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., SDS-PAGE sample buffer or a high concentration of free biotin)
-
Magnetic rack or centrifuge
-
End-over-end rotator
Procedure:
-
Cell Lysis:
-
Culture drug-resistant and sensitive cells to 80-90% confluency.
-
Treat cells with the desired concentration of this compound (or DMSO as a control) for the indicated time.
-
Wash cells with ice-cold PBS and lyse them in Lysis Buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant.
-
-
Binding of this compound Complexes to Streptavidin Beads:
-
Equilibrate the streptavidin beads by washing them three times with Lysis Buffer.[8]
-
Incubate the cleared cell lysate (e.g., 1 mg of total protein) with the equilibrated streptavidin beads.
-
Incubate for 2-4 hours or overnight at 4°C on an end-over-end rotator.
-
-
Washing:
-
Pellet the beads using a magnetic rack or centrifugation.
-
Remove the supernatant and wash the beads three to five times with Wash Buffer to remove non-specific binding proteins.
-
-
Elution:
-
Elute the bound proteins by resuspending the beads in Elution Buffer and incubating at 95-100°C for 5-10 minutes (for SDS-PAGE) or by incubating with a high concentration of free biotin (for native protein analysis).
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against GRP78 and other potential interacting proteins.
-
For proteomic analysis, the eluted proteins can be subjected to in-gel or in-solution digestion followed by mass spectrometry to identify novel interacting partners.
-
Protocol 2: Investigating the Effect of GRP78 Inhibition on Chemosensitivity
This protocol outlines a method to determine if inhibiting GRP78 with HA15 can sensitize drug-resistant cancer cells to a specific chemotherapeutic agent.
Materials:
-
Drug-resistant cancer cell line
-
HA15
-
Chemotherapeutic drug of interest
-
Cell viability assay kit (e.g., MTT, CCK-8)
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed the drug-resistant cancer cells in 96-well plates at an appropriate density.
-
Allow the cells to adhere overnight.
-
-
Drug Treatment:
-
Treat the cells with a serial dilution of the chemotherapeutic drug in the presence or absence of a fixed, sub-lethal concentration of HA15.
-
Include control wells with no drug, HA15 alone, and vehicle (DMSO) alone.
-
Incubate the cells for a period relevant to the chemotherapeutic drug's mechanism of action (e.g., 48-72 hours).
-
-
Cell Viability Assay:
-
Perform the cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence to determine the percentage of viable cells in each condition.
-
-
Data Analysis:
-
Calculate the IC50 value (the concentration of the chemotherapeutic drug that inhibits 50% of cell growth) for the drug alone and in combination with HA15.[9]
-
A significant decrease in the IC50 value in the presence of HA15 indicates that inhibition of GRP78 sensitizes the cells to the chemotherapeutic agent.
-
Visualizations
Caption: GRP78/BiP signaling in the Unfolded Protein Response and drug resistance.
Caption: Workflow for identifying this compound interacting proteins.
References
- 1. Frontiers | The Molecular Chaperone GRP78/BiP in the Development of Chemoresistance: Mechanism and Possible Treatment [frontiersin.org]
- 3. Role of the Unfolded Protein Response Regulator GRP78/BiP in Development, Cancer, and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Molecular Chaperone GRP78/BiP in the Development of Chemoresistance: Mechanism and Possible Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Targeted inhibition of GRP78 by HA15 promotes apoptosis of lung cancer cells accompanied by ER stress and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Proliferation Is Strongly Associated with the Treatment Conditions of an ER Stress Inducer New Anti-Melanoma Drug in Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neb.com [neb.com]
- 9. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
Application Notes and Protocols: Synthesis and Application of HA15-Biotin Conjugate for GRP78/BiP Target Engagement
Audience: Researchers, scientists, and drug development professionals.
Introduction: HA15 is a potent and specific small-molecule inhibitor of the endoplasmic reticulum (ER) chaperone BiP/GRP78/HSPA5.[1] By inhibiting the ATPase activity of GRP78, HA15 induces ER stress, which can lead to apoptosis and autophagy in cancer cells.[1][2][3] It has shown efficacy in various cancer models, including melanoma and lung cancer, and can overcome resistance to other therapies.[2][4][5][6] To facilitate further research into its mechanism of action and to identify its protein interaction partners, a biotinylated version of HA15 is an invaluable chemical probe. This document provides a detailed protocol for the synthesis of an HA15-Biotin conjugate and its application in target validation and pull-down assays.
I. HA15 Mechanism of Action
HA15 specifically binds to GRP78, inhibiting its ATPase activity.[3] This disrupts the chaperone's function, leading to an accumulation of unfolded proteins in the ER, a condition known as ER stress.[1] The cell responds by activating the Unfolded Protein Response (UPR), which involves three main signaling branches: PERK, IRE1α, and ATF6.[3][4] Prolonged or overwhelming ER stress, as induced by HA15, shifts the UPR from a pro-survival to a pro-apoptotic response, ultimately leading to cancer cell death.[2]
Caption: Signaling pathway of HA15-induced ER stress.
II. Experimental Protocols
Protocol 1: Synthesis of this compound Conjugate
This protocol describes the synthesis of an this compound conjugate via N-alkylation of the HA15 sulfonamide with an iodoacetamide-functionalized biotin linker. This strategy is based on the structure of commercially available this compound probes.[7][8]
Caption: Workflow for the synthesis of this compound.
A. Materials and Reagents
| Reagent | Recommended Supplier | Purpose |
| HA15 | MedChemExpress, Selleckchem | Starting material |
| Biotin-PEG4-Iodoacetamide | BroadPharm, Thermo Fisher | Biotinylating agent |
| Cesium Carbonate (Cs₂CO₃) | Sigma-Aldrich, Acros Organics | Non-nucleophilic base |
| N,N-Dimethylformamide (DMF) | Sigma-Aldrich, Fisher Scientific | Anhydrous solvent |
| Ethyl Acetate (EtOAc) | Fisher Scientific | Extraction solvent |
| Brine | VWR, Fisher Scientific | Aqueous wash solution |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Sigma-Aldrich | Drying agent |
| Silica Gel | SiliCycle, Fisher Scientific | Stationary phase for chromatography |
B. Synthesis Procedure
-
To a solution of HA15 (1 equivalent) in anhydrous DMF, add Cesium Carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 20 minutes under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add a solution of Biotin-PEG4-Iodoacetamide (1.1 equivalents) in a minimum amount of anhydrous DMF dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 16-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the HA15 starting material is consumed.
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract three times with Ethyl Acetate.
-
Combine the organic layers and wash sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel flash column chromatography to yield the pure this compound conjugate.
C. Characterization
The final product should be characterized to confirm its identity and purity.
| Technique | Expected Result |
| LC-MS (ESI+) | A major peak corresponding to the calculated molecular weight of the this compound conjugate ([M+H]⁺). |
| ¹H NMR | Presence of characteristic peaks for both HA15 and the biotin-linker moiety, and disappearance of the sulfonamide N-H proton peak. |
| Purity (HPLC) | >95% purity is recommended for biological assays. |
Protocol 2: Validation of this compound Activity
To ensure that the biotin tag does not interfere with the inhibitory activity of HA15, the conjugate's ability to inhibit GRP78 ATPase activity should be compared to that of the parent compound.
A. In Vitro GRP78 ATPase Inhibition Assay
This assay measures the amount of ADP produced, which is inversely proportional to the ATPase activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Targeted inhibition of GRP78 by HA15 promotes apoptosis of lung cancer cells accompanied by ER stress and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell Proliferation Is Strongly Associated with the Treatment Conditions of an ER Stress Inducer New Anti-Melanoma Drug in Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HA15 inhibits binding immunoglobulin protein and enhances the efficacy of radiation therapy in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Non-Specific Binding in HA15-Biotin Pulldowns
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with non-specific binding in HA15-Biotin pulldown assays.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of high background and non-specific binding in this compound pulldowns?
High background in pulldown assays can obscure true interactions and lead to false-positive results. The primary causes of non-specific binding include:
-
Hydrophobic and Electrostatic Interactions: Proteins and other cellular components can non-specifically adhere to the agarose or magnetic beads.[1]
-
Endogenous Biotinylated Proteins: Cells naturally contain biotinylated proteins that can bind to streptavidin beads, contributing to background.[2][3]
-
Insufficient Blocking: Inadequate blocking of non-specific binding sites on the beads can lead to increased background.[4][5]
-
Ineffective Washing: Wash steps that are not stringent enough may fail to remove weakly interacting or non-specifically bound proteins.[4]
-
Contaminants in Cell Lysate: Complex cell lysates contain a high concentration of various proteins and macromolecules that can non-specifically interact with the beads.
Q2: How can I reduce non-specific binding to the streptavidin beads?
Several strategies can be employed to minimize non-specific binding to the beads:
-
Pre-clearing the Lysate: Before adding your biotinylated bait protein, incubate the cell lysate with streptavidin beads alone. This step will capture many of the proteins that would non-specifically bind to the beads, which can then be removed by centrifugation.[6]
-
Optimizing Blocking Agents: Use appropriate blocking agents to saturate non-specific binding sites on the beads. Common blockers include Bovine Serum Albumin (BSA) and non-fat dry milk.[4][7] It is crucial to optimize the concentration and incubation time of the blocking agent.[5] Note that milk-based blockers should be avoided when working with biotinylated proteins as they contain endogenous biotin.[3][7]
-
Increasing Wash Stringency: Enhance the stringency of your wash buffers to disrupt weak, non-specific interactions. This can be achieved by increasing the salt concentration (e.g., up to 250 mM NaCl) or adding non-ionic detergents like Tween-20 (0.05% - 0.1%).[3][6] For very strong non-specific interactions, harsher detergents or chaotropic agents like urea can be used, taking care not to disrupt the specific interaction of interest.[2][8]
Q3: What are the optimal washing conditions to reduce background?
Effective washing is critical for removing non-specifically bound proteins. Consider the following recommendations:
-
Number of Washes: Perform multiple wash steps, typically three to five times, to ensure thorough removal of unbound proteins.[4]
-
Buffer Composition: Start with a base wash buffer such as PBS or TBS containing a mild detergent (e.g., 0.05% Tween-20). To increase stringency, you can incrementally increase the salt concentration or the detergent concentration.[3][6]
-
Changing Tubes: For particularly challenging backgrounds, consider transferring the beads to a fresh tube during the final wash steps to minimize contamination from proteins non-specifically adsorbed to the tube walls.
Quantitative Data Summary
The following table summarizes recommended concentrations for various reagents used in troubleshooting non-specific binding.
| Reagent | Recommended Concentration | Purpose | Citations |
| Blocking Agents | |||
| Bovine Serum Albumin (BSA) | 3-5% in PBS or TBS | Blocking non-specific binding sites on beads. | [4] |
| Non-fat Dry Milk | 3-5% in PBS or TBS | Cost-effective blocking agent. (Caution: contains biotin). | [3][4][7] |
| Detergents in Wash Buffer | |||
| Tween-20 | 0.05% - 0.1% (v/v) | Reducing non-specific hydrophobic interactions. | [3][6] |
| NP-40 | ~1% | Alternative non-ionic detergent. | [9] |
| Sodium Deoxycholate | ~0.5% | Ionic detergent for more stringent washing. | [9] |
| SDS | ~0.1% | Strong ionic detergent for highly stringent washing. | [9] |
| Salts in Wash Buffer | |||
| Sodium Chloride (NaCl) | 150 mM - 250 mM | Reducing non-specific electrostatic interactions. | [6] |
| Potassium Chloride (KCl) | Up to 1 M | For very stringent washing conditions. | [2] |
| Chaotropic Agents | |||
| Urea | Up to 8 M | Disrupting strong non-specific interactions. | [2][8] |
Experimental Protocols
Protocol 1: Cell Lysis for Pulldown Assays
-
Preparation: Place cell culture dishes on ice and wash cells twice with ice-cold PBS.
-
Lysis: Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the cells.
-
Scraping: Scrape the cells off the dish and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collection: Carefully transfer the supernatant (cleared cell lysate) to a fresh, pre-chilled tube.
-
Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
Protocol 2: this compound Pulldown Assay
-
Bead Preparation: Resuspend the streptavidin-agarose or magnetic beads and wash them three times with lysis buffer.
-
Blocking: Block the beads with 3-5% BSA in lysis buffer for 1-2 hours at 4°C with gentle rotation.[4]
-
Pre-clearing (Optional but Recommended): Add the cleared cell lysate to the blocked beads and incubate for 1 hour at 4°C with gentle rotation. Pellet the beads and transfer the supernatant (pre-cleared lysate) to a new tube.
-
Bait Incubation: Add the this compound bait protein to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Pulldown: Add fresh, washed, and blocked streptavidin beads to the lysate-bait mixture and incubate for 1-2 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads and discard the supernatant. Wash the beads 3-5 times with 1 mL of ice-cold wash buffer (e.g., TBS with 0.1% Tween-20 and 250 mM NaCl). After the final wash, carefully remove all residual wash buffer.
-
Elution: Elute the bound proteins by adding 2X SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting.
Visualizations
Caption: Experimental workflow for an this compound pulldown assay.
Caption: Troubleshooting flowchart for non-specific binding.
References
- 1. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 4. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 5. Blockers Practical Guide - Page 7 [collateral.meridianlifescience.com]
- 6. researchgate.net [researchgate.net]
- 7. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 8. ohsu.edu [ohsu.edu]
- 9. Optimization of Biotinylated RNA or DNA Pull-Down Assays for Detection of Binding Proteins: Examples of IRP1, IRP2, HuR, AUF1, and Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting HA15-Biotin Western Blots
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background in their HA15-Biotin western blot experiments.
Troubleshooting Guide: High Background
High background in western blotting can obscure the specific signal from your target protein, making data interpretation difficult. High background can manifest as a uniform dark haze across the membrane or as multiple non-specific bands. Below are common causes and solutions for high background when using biotinylated antibodies like this compound.
Question: I am seeing a uniform high background on my western blot. What are the possible causes and how can I fix it?
Answer: A uniform high background is often due to issues with blocking, antibody concentrations, or washing steps. Here’s a systematic approach to troubleshoot this issue:
1. Inadequate Blocking:
-
Problem: Blocking prevents the non-specific binding of antibodies to the membrane. Incomplete blocking will lead to a generalized high background.
-
Solution:
-
Optimize Blocking Agent: Avoid using non-fat dry milk as it contains endogenous biotin, which will be detected by the streptavidin-conjugate, leading to high background.[1] Use Bovine Serum Albumin (BSA) or casein-based blockers instead.[2]
-
Increase Blocking Time and Concentration: Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C) and the concentration of the blocking agent (e.g., 3-5% BSA).
-
Use a Biotin Blocking Buffer: If your samples contain endogenous biotinylated proteins (e.g., from E. coli lysates), pre-incubate the membrane with a biotin blocking buffer containing avidin to block these non-specific signals before adding the streptavidin conjugate.[3]
-
2. Antibody Concentration Too High:
-
Problem: Excessive concentrations of the primary (this compound) or the streptavidin-conjugate will lead to increased non-specific binding.
-
Solution:
-
Titrate Your Antibodies: The optimal antibody concentration is a balance between a strong specific signal and low background. Perform a dilution series to determine the ideal concentration for both your this compound antibody and the streptavidin-conjugate.
-
3. Insufficient Washing:
-
Problem: Washing steps are crucial for removing unbound and non-specifically bound antibodies.
-
Solution:
4. Membrane Issues:
-
Problem: The choice of membrane and its handling can affect background levels.
-
Solution:
-
Choose the Right Membrane: While both nitrocellulose and PVDF membranes are common, nitrocellulose may sometimes yield a lower background.
-
Keep the Membrane Wet: Never allow the membrane to dry out during the western blotting process, as this can cause irreversible and non-specific antibody binding.
-
Frequently Asked Questions (FAQs)
Q1: Why should I avoid using non-fat dry milk as a blocking agent for biotin-based western blots?
A1: Non-fat dry milk contains endogenous biotin, which can be detected by avidin or streptavidin conjugates, leading to high, non-specific background signals.[1] It is recommended to use blocking agents that are free of biotin, such as BSA or casein.[2]
Q2: What is a biotin blocking buffer and when should I use it?
A2: A biotin blocking buffer contains avidin, which binds to and blocks any endogenously biotinylated proteins present in your sample lysate.[3] This is particularly useful when working with samples from organisms that have naturally biotinylated proteins, such as E. coli, to prevent false-positive bands.[3]
Q3: How can I be sure that the background is coming from my streptavidin-conjugate and not my primary antibody?
A3: To troubleshoot this, you can run a control blot where you omit the primary antibody (this compound) incubation step and only incubate the blocked membrane with the streptavidin-conjugate. If you still observe a high background, the issue likely lies with the streptavidin-conjugate binding non-specifically to the membrane or other proteins.
Q4: Can over-exposure of the blot cause high background?
A4: Yes, excessively long exposure times during chemiluminescent detection can lead to a darker background, which can obscure your specific signal. It is important to optimize the exposure time to achieve a good signal-to-noise ratio.
Experimental Protocols
Protocol: Western Blotting with a Biotinylated HA-Tag Antibody
This protocol provides a general guideline. Optimization of antibody concentrations, incubation times, and washing steps may be required for your specific experimental conditions.
1. Sample Preparation and Electrophoresis:
- Prepare your protein lysates in a suitable lysis buffer containing protease inhibitors.
- Determine the protein concentration of your lysates.
- Mix your protein samples with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
- Load 20-30 µg of total protein per lane on an SDS-PAGE gel.
- Run the gel according to the manufacturer's instructions.
2. Protein Transfer:
- Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
- If using PVDF, activate the membrane with methanol for 30 seconds and then soak it in transfer buffer.
- Perform the transfer according to standard protocols.
3. Blocking:
- After transfer, wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20).
- Incubate the membrane in blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation.
4. Primary Antibody Incubation:
- Dilute the this compound antibody in the blocking buffer. A starting dilution of 1:1000 to 1:5000 is recommended, but this should be optimized. For a 10x10 cm membrane, a typical volume is 10 ml.[6]
- Incubate the membrane with the diluted primary antibody for 2 hours at room temperature or overnight at 4°C with gentle agitation.[6]
5. Washing:
- Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[4]
6. Streptavidin-HRP Incubation:
- Dilute the Streptavidin-HRP conjugate in the blocking buffer. A common dilution range is 1:5000 to 1:15,000.[4]
- Incubate the membrane with the diluted Streptavidin-HRP for 1 hour at room temperature with gentle agitation.
7. Final Washes:
- Wash the membrane three to four times for 10 minutes each with TBST to remove unbound streptavidin-HRP.[6]
8. Detection:
- Prepare the chemiluminescent substrate according to the manufacturer's instructions.
- Incubate the membrane with the substrate for the recommended time.
- Capture the chemiluminescent signal using an appropriate imaging system.
Quantitative Data Summary
| Parameter | Recommendation | Notes |
| Protein Load | 20-30 µg of total cell lysate per lane | May need to be optimized based on target protein abundance. |
| Blocking Buffer | 3-5% BSA or Casein in TBST or PBST | Avoid non-fat dry milk due to endogenous biotin.[1][2] |
| Blocking Time | 1-2 hours at room temperature or overnight at 4°C | Ensure constant gentle agitation. |
| This compound Dilution | 1:1000 - 1:5000 | Should be empirically determined for optimal signal-to-noise ratio.[6] |
| Primary Antibody Incubation | 2 hours at room temperature or overnight at 4°C | Overnight incubation at 4°C may reduce background.[6] |
| Streptavidin-HRP Dilution | 1:5000 - 1:15,000 | Titration is necessary to find the optimal concentration.[4] |
| Streptavidin-HRP Incubation | 1 hour at room temperature | |
| Washing Steps | 3-5 washes of 5-15 minutes each with TBST or PBST | Thorough washing is critical for reducing background.[4][5] |
Visualizations
Caption: A flowchart for troubleshooting high background in western blots.
Caption: Mechanism of background from endogenous biotin in blocking agents.
References
- 1. bosterbio.com [bosterbio.com]
- 2. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 3. Biotin Blocking Buffer [alab.com.pl]
- 4. fortislife.com [fortislife.com]
- 5. Optimal number of washing steps for western blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Improving the efficiency of HA15-Biotin affinity chromatography
Welcome to the technical support center for HA15-Biotin affinity chromatography. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments for identifying and purifying the binding partners of HA15, a potent inhibitor of the ER chaperone BiP/GRP78/HSPA5.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in affinity chromatography?
HA15 is a specific inhibitor of the ATPase activity of the endoplasmic reticulum chaperone BiP/GRP78/HSPA5.[1][2] this compound is a chemical probe where biotin is covalently linked to the HA15 molecule.[5][6] This allows researchers to use the high-affinity interaction between biotin and streptavidin (or avidin) for affinity purification. In a typical workflow, this compound is incubated with a cell lysate to allow it to bind to its target proteins. The resulting protein-HA15-Biotin complexes are then captured on streptavidin-coated beads. After washing away non-specific binders, the captured proteins can be eluted and identified, typically by mass spectrometry.
Q2: What is the primary application of this compound affinity chromatography?
The primary application is for proteomic analysis to identify the direct binding partners and interacting proteins of the BiP/GRP78/HSPA5 inhibitor, HA15.[6] This technique, often referred to as a pull-down assay or affinity capture, is a powerful tool for target identification and validation in drug discovery and chemical biology.
Q3: What are the key considerations before starting an this compound pull-down experiment?
Before beginning, it is crucial to:
-
Confirm the activity of this compound: Ensure that the biotinylated version of HA15 retains its biological activity and inhibits BiP/GRP78/HSPA5 similarly to the unlabeled compound.[6]
-
Optimize this compound concentration: Determine the optimal concentration of the probe to use for capturing target proteins without causing excessive off-target effects.
-
Choose the right control experiments: Appropriate controls are essential for distinguishing specific binding partners from non-specific background proteins.
Q4: What are the best controls for an this compound pull-down experiment?
Effective controls are critical for reliable results. Consider using:
-
Beads alone control: Incubating streptavidin beads with the cell lysate in the absence of this compound to identify proteins that bind non-specifically to the beads.
-
Biotin control: Adding free biotin to the lysate before adding the streptavidin beads to compete with the this compound for binding to the beads. This helps to identify proteins that are pulled down due to the biotin moiety itself.
-
Unlabeled HA15 competition: Pre-incubating the lysate with an excess of unlabeled HA15 before adding the this compound probe. Proteins that are specifically pulled down by this compound should show a reduced signal in the presence of the competitor.
Troubleshooting Guide
This section addresses common problems encountered during this compound affinity chromatography.
| Problem | Possible Cause | Solution |
| Low or No Yield of Target Protein | Inefficient cell lysis: The target protein is not effectively released from the cells. | Optimize the lysis buffer with different detergents (e.g., NP-40, Triton X-100) and mechanical disruption methods (e.g., sonication). |
| This compound probe is inactive: The biotinylation process may have compromised the binding activity of HA15. | Test the activity of the this compound probe in a functional assay (e.g., ATPase activity assay for BiP/GRP78/HSPA5). | |
| Insufficient incubation time: The probe and target protein did not have enough time to interact. | Increase the incubation time of the this compound with the cell lysate. | |
| Harsh washing conditions: The washing steps are too stringent and are stripping the target protein from the probe. | Reduce the salt concentration or the detergent concentration in the wash buffer. Decrease the number of wash steps. | |
| Inefficient elution: The elution conditions are not strong enough to break the interaction between the target protein and this compound, or the biotin-streptavidin interaction. | Use a denaturing elution buffer (e.g., SDS-PAGE loading buffer). For milder elution, consider using a cleavable linker in the this compound construct. | |
| High Background of Non-Specific Proteins | Insufficient washing: Non-specifically bound proteins are not adequately removed. | Increase the number of wash steps. Increase the salt and/or detergent concentration in the wash buffer. |
| Non-specific binding to beads: Proteins are binding directly to the streptavidin beads. | Pre-clear the lysate by incubating it with streptavidin beads before adding the this compound probe. | |
| Hydrophobic interactions: The HA15 molecule or the linker may have hydrophobic properties leading to non-specific binding. | Include non-ionic detergents (e.g., Tween-20) in the lysis and wash buffers to reduce hydrophobic interactions. | |
| Inconsistent Results | Variability in cell culture: Differences in cell density, passage number, or growth conditions can affect protein expression levels. | Standardize cell culture and harvesting procedures. |
| Protease activity: Target proteins are being degraded during the procedure. | Add a protease inhibitor cocktail to the lysis buffer and keep samples on ice. | |
| Incomplete bead washing: Residual unbound proteins are carried over. | Ensure complete removal of the supernatant after each wash step. |
Experimental Protocols
Protocol: Affinity Purification of HA15-Binding Proteins
This protocol provides a general workflow for using this compound to pull down interacting proteins from a cell lysate.
Materials:
-
Cells expressing the target protein(s) of interest
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitor cocktail)
-
Wash Buffer (e.g., Lysis Buffer with a lower detergent concentration)
-
Elution Buffer (e.g., 2x SDS-PAGE loading buffer)
-
This compound probe
-
Streptavidin-coated magnetic beads
-
Magnetic stand
Procedure:
-
Cell Lysis:
-
Harvest and wash cells with cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Affinity Capture:
-
Determine the protein concentration of the cell lysate.
-
Incubate a defined amount of cell lysate (e.g., 1 mg) with the optimal concentration of this compound for 2-4 hours at 4°C with gentle rotation.
-
As a control, incubate a separate aliquot of lysate with a control biotinylated molecule or DMSO.
-
-
Bead Binding:
-
Equilibrate the streptavidin magnetic beads by washing them three times with Lysis Buffer.
-
Add the equilibrated beads to the lysate-probe mixture.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
-
Washing:
-
Place the tube on a magnetic stand to capture the beads.
-
Carefully remove and discard the supernatant.
-
Wash the beads three to five times with ice-cold Wash Buffer. After the final wash, remove all residual buffer.
-
-
Elution:
-
Resuspend the beads in Elution Buffer.
-
Boil the sample at 95-100°C for 5-10 minutes to elute the bound proteins.
-
Place the tube on the magnetic stand and collect the supernatant containing the eluted proteins.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting or by mass spectrometry for identification.
-
Visualizations
Caption: Workflow of this compound affinity purification.
Caption: Troubleshooting logic for this compound affinity chromatography.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HA15 inhibits binding immunoglobulin protein and enhances the efficacy of radiation therapy in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.biologists.com [journals.biologists.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Solving solubility issues with HA15-Biotin in culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues with HA15-Biotin in culture media. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a biotinylated chemical probe derived from HA15. HA15 is a potent and specific inhibitor of the 78-kDa glucose-regulated protein (GRP78), also known as Binding Immunoglobulin Protein (BiP) or HSPA5. By inhibiting the ATPase activity of GRP78, HA15 and this compound induce endoplasmic reticulum (ER) stress, which can lead to autophagy and apoptosis in cancer cells. This makes it a valuable tool for studying the unfolded protein response (UPR) and for anti-cancer research.
Q2: I'm observing precipitation when I add this compound to my culture medium. Why is this happening?
A2: this compound is a hydrophobic molecule. Like many small molecule inhibitors, it has poor solubility in aqueous solutions such as phosphate-buffered saline (PBS) and cell culture media. Direct addition of a powdered or highly concentrated stock solution into the media can cause it to exceed its solubility limit and precipitate out of solution.
Q3: What is the recommended solvent for dissolving this compound?
A3: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO). It is advisable to prepare a high-concentration stock solution in DMSO first, which can then be serially diluted to the final working concentration in your culture medium.
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A4: The tolerance of cell lines to DMSO can vary. However, it is a common practice to keep the final concentration of DMSO in the culture medium at or below 0.1% to 0.5% to avoid cytotoxic effects. It is always recommended to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent on cell viability and function.
Q5: Can I store this compound in a solution?
A5: this compound stock solutions in DMSO can be stored at -20°C or -80°C for extended periods. To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes. Aqueous dilutions of this compound are not recommended for long-term storage as the compound is prone to precipitation and degradation.
Troubleshooting Guide: Solubility Issues with this compound
This guide provides a step-by-step approach to troubleshoot and resolve common solubility problems encountered when using this compound in cell culture experiments.
Problem: Precipitate forms immediately upon adding this compound to the culture medium.
Cause: The aqueous solubility of this compound has been exceeded. This can happen if the compound is added directly as a solid or from a highly concentrated stock solution.
Solution:
-
Prepare a High-Concentration Stock Solution in DMSO:
-
Serial Dilution:
-
Do not add the high-concentration DMSO stock directly to your full volume of culture medium. Instead, perform a serial dilution. For example, you can make an intermediate dilution in a smaller volume of serum-free medium or PBS before adding it to the final culture vessel. This allows for a more gradual decrease in the solvent concentration.
-
-
Final DMSO Concentration:
-
Calculate the final concentration of DMSO in your culture medium and ensure it is within a safe range for your specific cell line (typically ≤ 0.5%).
-
Problem: The culture medium becomes cloudy or hazy after adding this compound, even when using a DMSO stock.
Cause: This may indicate the formation of micro-precipitates or aggregation of the compound.
Solution:
-
Warm the Medium: Gently warming the culture medium to 37°C before and after adding the this compound solution can sometimes help to improve solubility.
-
Vortexing/Mixing: Ensure thorough mixing immediately after adding the this compound solution to the medium.
-
Presence of Serum: For some hydrophobic compounds, pre-mixing the compound with a small amount of fetal bovine serum (FBS) before diluting it into the final culture medium can improve solubility due to the binding of the compound to serum proteins like albumin. However, be aware that this may affect the free concentration of the compound and its activity.
-
Sonication: In some cases, brief sonication of the intermediate dilution (in serum-free media or PBS) can help to break up small aggregates before adding to the final culture. Use this method with caution as it can generate heat and potentially degrade the compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM). The molecular weight of this compound is approximately 764 g/mol .
-
Carefully weigh the this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may be necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Dilution of this compound in Culture Medium
-
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Pre-warmed (37°C) cell culture medium (with or without serum, as per your experimental design)
-
Sterile tubes for dilution
-
-
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the final desired concentration in your experiment.
-
Perform a serial dilution. For example, if your final desired concentration is 10 µM in 10 mL of medium, you can first dilute 1 µL of a 10 mM stock into 99 µL of serum-free medium to get a 100 µM intermediate solution.
-
Add the appropriate volume of the intermediate solution to your final culture volume.
-
Mix the final culture medium gently but thoroughly by swirling or pipetting up and down.
-
Visually inspect the medium for any signs of precipitation.
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.
-
Data Presentation
Table 1: Solubility of Related Compounds
| Compound | Solvent | Solubility | Source |
| HA15 | DMSO | 93 mg/mL | Selleckchem |
| Biotin-NHS | DMSO | ~20 mg/mL | Cayman Chemical[1] |
| Biotin-NHS | 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | Cayman Chemical[1] |
| Biotin Hydrazide | DMSO | ~5 mg/mL | Cayman Chemical[2] |
| Biotin Hydrazide | 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | Cayman Chemical[2] |
Visualizations
Caption: Signaling pathway of this compound.
Caption: Workflow for this compound experiments.
Caption: Troubleshooting solubility issues.
References
Best practices for storing and handling HA15-Biotin
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling HA15-Biotin, along with troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a chemical probe derived from HA15, a potent and specific inhibitor of the Endoplasmic Reticulum (ER) chaperone GRP78/BiP (HSPA5). The biotin tag enables the enrichment and identification of HA15-interacting proteins through affinity purification techniques, making it a valuable tool for proteomic analysis.[1]
Q2: How should I store this compound?
For long-term stability, this compound powder should be stored at -20°C.
Q3: How do I reconstitute this compound?
It is recommended to reconstitute this compound in a high-quality, anhydrous solvent such as DMSO to prepare a stock solution. For cell-based assays, further dilution in an appropriate aqueous buffer or cell culture medium is necessary.
Q4: What is the mechanism of action of HA15?
HA15 inhibits the ATPase activity of GRP78/BiP.[1] This inhibition leads to the accumulation of unfolded proteins in the ER, triggering the Unfolded Protein Response (UPR). The UPR is a signaling cascade mediated by three main sensors: IRE1α, PERK, and ATF6.[2][3][4][5][6] Prolonged ER stress induced by HA15 can lead to apoptosis and autophagy in cancer cells.[1]
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| HA15 IC₅₀ | 1-2.5 µM | A375 melanoma cells | Medchemexpress.com |
| MAb159 Kd for GRP78 | 1.7 nM | Human GRP78 | [7] |
Note: The Kd value is for a monoclonal antibody to GRP78 and is provided to indicate the potential for high-affinity interactions with this target.
Experimental Protocols
Affinity Purification of GRP78/BiP using this compound (Pull-Down Assay)
This protocol is a general guideline and may require optimization for specific experimental conditions.
Materials:
-
This compound
-
Streptavidin-conjugated magnetic beads or agarose resin
-
Cell lysate from cells of interest
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., SDS-PAGE sample buffer, or a buffer with a high concentration of free biotin)
Procedure:
-
Cell Lysis: Lyse cells in an appropriate lysis buffer to prepare a clarified protein lysate. Determine the protein concentration of the lysate.
-
Bead Preparation: Wash the streptavidin beads with wash buffer according to the manufacturer's instructions to remove any preservatives.
-
Binding: Incubate the cell lysate with an optimized concentration of this compound (a starting range of 1-10 µM is recommended) for 2-4 hours at 4°C with gentle rotation.
-
Capture: Add the pre-washed streptavidin beads to the lysate-probe mixture and incubate for another 1-2 hours at 4°C with gentle rotation to capture the this compound-protein complexes.
-
Washing: Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose) and discard the supernatant. Wash the beads 3-5 times with cold wash buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads using an appropriate elution buffer. For analysis by Western blotting, boiling the beads in SDS-PAGE sample buffer is a common method.
Visualizations
Caption: Inhibition of GRP78/BiP by this compound induces the Unfolded Protein Response (UPR).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of purified protein | - Inefficient cell lysis.- Suboptimal binding conditions (pH, salt concentration).- Insufficient incubation time.- this compound concentration too low. | - Ensure complete cell lysis and clarification of the lysate.- Optimize the binding buffer composition.- Increase incubation times for probe-lysate and bead-capture steps.- Perform a dose-response experiment to determine the optimal this compound concentration. |
| High non-specific binding | - Insufficient washing.- Inappropriate wash buffer stringency.- Hydrophobic or ionic interactions with beads.- Endogenously biotinylated proteins in the lysate. | - Increase the number of wash steps.- Increase the salt concentration or add a mild non-ionic detergent (e.g., 0.1% Tween-20) to the wash buffer.- Pre-clear the lysate by incubating with beads alone before adding this compound.- Block the streptavidin beads with free biotin after immobilizing the this compound and before adding the cell lysate. |
| Inconsistent results | - Variability in cell culture conditions.- Inconsistent lysate preparation.- Degradation of this compound or target protein. | - Standardize cell culture and harvesting procedures.- Ensure consistent and rapid lysate preparation, always on ice.- Aliquot and store this compound stock solution at -20°C to avoid repeated freeze-thaw cycles. Always use fresh protease inhibitors in the lysis buffer. |
| No protein detected in eluate | - The protein of interest is not expressed or is at a very low level.- The interaction between this compound and the target is weak or transient.- The elution conditions are too mild. | - Confirm the expression of the target protein in the input lysate by Western blot.- Optimize binding conditions to favor the interaction (e.g., lower temperature, different buffer).- Use a stronger elution method, such as boiling in SDS-PAGE sample buffer. |
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves.
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes. Handle in a well-ventilated area or in a chemical fume hood.
-
First Aid:
-
Skin Contact: In case of contact, immediately wash the affected area with soap and water.
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes.
-
Inhalation: Move to fresh air.
-
Ingestion: Rinse mouth with water. Seek medical attention if you feel unwell after exposure.
-
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
References
- 1. Targeted inhibition of GRP78 by HA15 promotes apoptosis of lung cancer cells accompanied by ER stress and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Structure and Molecular Mechanism of ER Stress Signaling by the Unfolded Protein Response Signal Activator IRE1 [frontiersin.org]
- 6. Structure and Molecular Mechanism of ER Stress Signaling by the Unfolded Protein Response Signal Activator IRE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monoclonal Antibody against Cell Surface GRP78 as a Novel Agent in Suppressing PI3K/AKT Signaling, Tumor Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing off-target effects of HA15-Biotin in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects when using HA15-Biotin in their experiments.
Frequently Asked Questions (FAQs)
What is HA15 and this compound?
HA15 is a small molecule inhibitor of the 78-kDa glucose-regulated protein (GRP78), also known as Binding Immunoglobulin Protein (BiP).[1][2][3][4] GRP78 is a key chaperone protein in the endoplasmic reticulum (ER) that plays a critical role in the unfolded protein response (UPR).[2] By inhibiting the ATPase activity of GRP78, HA15 induces ER stress, leading to apoptosis and autophagy in cancer cells.[1][2] this compound is a biotinylated version of HA15, designed for use in affinity-based applications such as pull-down assays to identify protein interaction partners.
What are the potential on-target and off-target effects of this compound?
On-target effects of this compound are mediated through the inhibition of GRP78, leading to:
-
Activation of the unfolded protein response (UPR).[2]
Potential off-target effects of this compound can arise from several factors:
-
Non-specific binding: The HA15 molecule itself or the biotin tag may bind to proteins other than GRP78.[5][6]
-
Biotin-related interference: The biotin moiety can be recognized by endogenous biotin-binding proteins or interfere with assays that use avidin/streptavidin-based detection systems.[6][7]
-
Alteration of cellular processes: The introduction of a biotinylated small molecule could potentially alter cellular permeability or other cellular functions.[5][8]
How can I control for off-target effects in my experiments?
Several control experiments are crucial for distinguishing on-target from off-target effects:
-
Competition experiments: Co-incubate your sample with this compound and an excess of non-biotinylated HA15. A true on-target interaction with GRP78 should be competed away by the unlabeled compound.
-
Use of a negative control probe: Synthesize or obtain a structurally similar but inactive version of this compound. This control should not bind to GRP78 and can help identify non-specific interactions.
-
Target knockdown/knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of GRP78. The effects of this compound should be significantly diminished in these cells if they are on-target.[9]
-
Biotin-only control: Treat your samples with biotin alone to identify proteins that bind non-specifically to the biotin tag.
Troubleshooting Guides
High Background in this compound Pull-Down Assays
High background in pull-down assays can obscure true protein-protein interactions. Here are some common causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Non-specific binding to beads | 1. Pre-clear the lysate by incubating it with beads alone before adding the this compound probe.[10] 2. Increase the stringency of the wash buffer by increasing the salt concentration (e.g., 150-500 mM NaCl) or adding a non-ionic detergent (e.g., 0.1-0.5% Tween-20 or NP-40).[10][11] 3. Increase the number and duration of wash steps.[12] |
| Hydrophobic interactions | 1. Include a non-ionic detergent in the lysis and wash buffers. 2. Optimize the concentration of the detergent to minimize non-specific binding without disrupting true interactions. |
| Ionic interactions | 1. Adjust the salt concentration in the lysis and wash buffers.[10] 2. Perform a salt titration to determine the optimal concentration for your specific interaction. |
| Contamination of reagents | 1. Use fresh, high-quality reagents. 2. Filter-sterilize all buffers. |
Low or No Signal in this compound Pull-Down Assays
A weak or absent signal can be due to several factors, from probe inactivity to issues with the experimental procedure.
| Potential Cause | Troubleshooting Steps |
| Ineffective binding of this compound to GRP78 | 1. Confirm the integrity and activity of the this compound probe. 2. Ensure that the biotin tag does not sterically hinder the binding of HA15 to GRP78. |
| Low abundance of the target protein | 1. Increase the amount of cell lysate used in the pull-down.[11] 2. Consider overexpressing the target protein if endogenous levels are too low. |
| Disruption of the protein-protein interaction | 1. Use less stringent wash conditions (e.g., lower salt or detergent concentrations). 2. Ensure that the lysis buffer conditions are compatible with maintaining the protein interaction. |
| Inefficient elution | 1. Optimize the elution conditions. Consider using a competitive elution with an excess of free biotin or a denaturing elution with SDS-PAGE loading buffer.[13] |
Experimental Protocols
Protocol: this compound Pull-Down Assay
This protocol outlines a general procedure for identifying proteins that interact with this compound.
-
Cell Lysis:
-
Harvest and wash cells with ice-cold PBS.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Probe Incubation:
-
Incubate the cell lysate with this compound at a pre-determined optimal concentration for 2-4 hours at 4°C with gentle rotation.
-
-
Affinity Capture:
-
Add streptavidin-coated magnetic or agarose beads to the lysate and incubate for an additional 1-2 hours at 4°C.
-
-
Washing:
-
Wash the beads 3-5 times with ice-cold wash buffer (lysis buffer with a potentially higher salt or detergent concentration).
-
-
Elution:
-
Elute the bound proteins by incubating the beads with 2X SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting or by mass spectrometry for protein identification.
-
Protocol: On-Target Engagement Validation using Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm the direct binding of a small molecule to its target protein in a cellular context.[14]
-
Cell Treatment:
-
Treat intact cells with either vehicle control (e.g., DMSO) or this compound at various concentrations.
-
-
Thermal Challenge:
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
-
Analysis:
-
Analyze the amount of soluble GRP78 in each sample by Western blotting.
-
Binding of this compound to GRP78 should increase its thermal stability, resulting in more soluble protein at higher temperatures compared to the vehicle control.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeted inhibition of GRP78 by HA15 promotes apoptosis of lung cancer cells accompanied by ER stress and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The GRP78/BiP inhibitor HA15 synergizes with mitotane action against adrenocortical carcinoma cells through convergent activation of ER stress pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New Recommendations Aim to Minimize Biotin Interference in Clinical Immunoassays - - PracticalDermatology [practicaldermatology.com]
- 8. US5283342A - Biotinylated small molecules - Google Patents [patents.google.com]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ohri.ca [ohri.ca]
- 11. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. arp1.com [arp1.com]
- 13. プルダウンアッセイ | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating HA15-Biotin Target Engagement in Live Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the engagement of HA15-Biotin with its target, GRP78, in live cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary cellular target?
A1: this compound is a biotinylated version of HA15, a small molecule inhibitor. Its primary cellular target is the 78-kilodalton glucose-regulated protein (GRP78), also known as BiP or HSPA5. GRP78 is a major endoplasmic reticulum (ER) chaperone protein that plays a critical role in protein folding and the unfolded protein response (UPR).[1][2][3]
Q2: Why is it important to validate this compound target engagement in live cells?
A2: Validating target engagement in a cellular context is crucial to confirm that this compound directly interacts with GRP78 within its native environment. This confirmation is essential for interpreting cellular phenotypes observed upon treatment and for validating the mechanism of action of HA15. Factors such as cell permeability and off-target effects can be assessed through these validation experiments.
Q3: What are the primary methods for validating this compound target engagement in live cells?
A3: The two primary methods are the Biotin-HA15 pull-down assay coupled with mass spectrometry or western blotting, and the Cellular Thermal Shift Assay (CETSA). The pull-down assay directly captures GRP78 and its interacting partners, while CETSA measures the stabilization of GRP78 upon this compound binding.
Q4: What are the expected downstream cellular effects of this compound engaging with GRP78?
A4: Engagement of HA15 with GRP78 is known to inhibit its ATPase activity, leading to an accumulation of unfolded proteins in the ER. This induces ER stress and activates the Unfolded Protein Response (UPR).[2] Prolonged ER stress can subsequently trigger apoptosis and autophagy in cancer cells.[4][5][6]
Experimental Workflows and Signaling Pathways
Below are diagrams illustrating the experimental workflow for validating target engagement and the GRP78 signaling pathway.
Caption: GRP78 signaling in the ER and downstream effects of this compound inhibition.
Caption: Experimental workflows for pull-down and CETSA-based target validation.
Troubleshooting Guides
Biotin-HA15 Pull-Down Assay
Objective: To isolate GRP78 from live cells by exploiting the high-affinity interaction between biotin on the HA15 probe and streptavidin-coated beads.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or low yield of GRP78 in the eluate | 1. Insufficient this compound concentration or incubation time: The probe may not be effectively engaging with GRP78. 2. Inefficient cell lysis: GRP78 may not be adequately released from the ER. 3. This compound degradation: The probe may be unstable under experimental conditions. 4. Inefficient elution: GRP78 is not being released from the streptavidin beads. | 1. Optimize this compound concentration and incubation time: Perform a dose-response (e.g., 1-25 µM) and time-course (e.g., 1-4 hours) experiment. 2. Use a lysis buffer with appropriate detergents: Consider using RIPA buffer or a buffer containing 1% NP-40 or Triton X-100. Sonication can also aid in lysis. 3. Ensure fresh probe and appropriate storage: Store this compound at -20°C or as recommended by the supplier. 4. Optimize elution conditions: Try eluting with a higher concentration of free biotin (e.g., 2-5 mM) or by boiling in SDS-PAGE sample buffer. |
| High background/non-specific binding | 1. Insufficient washing: Non-specific proteins are not being adequately removed. 2. Hydrophobic or ionic interactions with beads: Proteins are binding directly to the streptavidin beads. 3. Endogenous biotinylated proteins: Cellular proteins that are naturally biotinylated are being pulled down. | 1. Increase the number and stringency of washes: Use a wash buffer with a higher salt concentration (e.g., 300-500 mM NaCl) and/or a low concentration of a non-ionic detergent (e.g., 0.1% Tween-20).[7] 2. Pre-clear the lysate: Incubate the cell lysate with streptavidin beads alone before adding the this compound to remove proteins that non-specifically bind to the beads. 3. Block beads: Incubate the streptavidin beads with a blocking buffer containing BSA and/or free biotin before adding the lysate. |
| Co-elution of many other proteins with GRP78 | 1. GRP78 is part of a larger protein complex: this compound is pulling down GRP78 along with its natural interaction partners. 2. Non-specific interactions are still present: Washing conditions are not stringent enough. | 1. This can be an advantage: Use mass spectrometry to identify potential GRP78 interactors that are affected by HA15. 2. Increase wash stringency: See "High background" solutions. Consider using a wash buffer with a different pH or ionic strength. |
Cellular Thermal Shift Assay (CETSA)
Objective: To demonstrate that this compound binding to GRP78 in live cells increases the thermal stability of GRP78.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No observable thermal shift for GRP78 | 1. This compound does not sufficiently stabilize GRP78: The binding of the probe may not induce a significant change in the protein's melting temperature. 2. Incorrect temperature range: The heat shock temperatures used are not optimal for observing a shift for GRP78. 3. Insufficient this compound concentration: The probe concentration is too low to achieve significant target occupancy. | 1. This is a potential outcome: Not all ligand binding events result in a measurable thermal shift.[8] Consider using an orthogonal method like the pull-down assay. 2. Optimize the temperature gradient: Test a wider range of temperatures (e.g., 40-70°C in 2-3°C increments) to determine the optimal melting curve for GRP78 in your cell line. 3. Increase this compound concentration: Perform a dose-response CETSA to determine the concentration at which a maximal thermal shift is observed. |
| High variability between replicates | 1. Inconsistent heating: Uneven heating across samples can lead to variable protein denaturation. 2. Inconsistent sample processing: Variations in lysis, centrifugation, or loading can introduce errors. | 1. Use a PCR cycler for heating: This ensures precise and uniform temperature control.[9] 2. Ensure uniform and careful sample handling: Use a master mix for reagents, ensure complete cell lysis, and carefully collect the supernatant after centrifugation. |
| GRP78 signal is weak or absent on Western blot | 1. Low GRP78 expression in the chosen cell line: The amount of soluble GRP78 is below the detection limit. 2. Poor antibody quality: The primary antibody for GRP78 is not specific or sensitive enough. | 1. Choose a cell line with high GRP78 expression: Many cancer cell lines overexpress GRP78.[5] 2. Validate your GRP78 antibody: Test the antibody's specificity and determine the optimal dilution for western blotting. |
Experimental Protocols
Biotin-HA15 Pull-Down Assay Protocol
-
Cell Culture and Treatment:
-
Plate cells (e.g., A549, H460, or H1975 lung cancer cells) and grow to 80-90% confluency.[5]
-
Treat cells with the desired concentration of this compound (e.g., 10 µM) or a vehicle control (e.g., DMSO) for 2-4 hours at 37°C.
-
Include a negative control of biotin alone and a positive control of a known biotinylated protein if available.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Pull-Down:
-
Pre-wash streptavidin-coated magnetic beads with lysis buffer.
-
Incubate the cleared lysate with the pre-washed beads for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads 3-5 times with a high-stringency wash buffer (e.g., lysis buffer with 500 mM NaCl).
-
-
Elution and Analysis:
-
Elute the bound proteins by boiling the beads in 2x SDS-PAGE sample buffer for 5-10 minutes.
-
Analyze the eluate by western blotting using an anti-GRP78 antibody.
-
For protein identification, elute with 2 mM biotin and proceed with sample preparation for mass spectrometry.
-
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Culture and Treatment:
-
Culture and treat cells with this compound or vehicle control as described in the pull-down protocol.
-
-
Heat Shock:
-
After treatment, harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 45°C to 65°C) for 3 minutes in a PCR cycler, followed by cooling to 4°C for 3 minutes. Include a non-heated control (room temperature).
-
-
Lysis and Protein Fractionation:
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separate the soluble fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Analysis:
-
Carefully transfer the supernatant (soluble fraction) to a new tube.
-
Determine the protein concentration of the soluble fraction.
-
Analyze equal amounts of protein from each sample by western blotting for GRP78.
-
Quantify the band intensities to generate a melting curve.
-
Quantitative Data Summary
Expected Results for Biotin-HA15 Pull-Down (Mass Spectrometry)
| Protein | Function | Expected Enrichment (this compound vs. Control) | Notes |
| GRP78 (HSPA5) | Primary Target (ER Chaperone) | > 10-fold | Direct target of this compound. |
| PERK (EIF2AK3) | UPR Sensor | 2-5-fold | May co-precipitate with GRP78. |
| IRE1 (ERN1) | UPR Sensor | 2-5-fold | May co-precipitate with GRP78. |
| ATF6 | UPR Sensor | 2-5-fold | May co-precipitate with GRP78. |
| Calreticulin | ER Chaperone | 1-3-fold | Potential interacting partner. |
| Calnexin | ER Chaperone | 1-3-fold | Potential interacting partner. |
Note: Enrichment values are illustrative and may vary depending on the cell line and experimental conditions.
Expected Results for Cellular Thermal Shift Assay (CETSA)
| Treatment | Tm of GRP78 (°C) | Expected Thermal Shift (ΔTm) |
| Vehicle (DMSO) | ~52°C | N/A |
| This compound (10 µM) | ~56°C | +4°C |
| Non-binding control compound | ~52°C | No significant shift |
Note: The melting temperature (Tm) and the magnitude of the thermal shift are dependent on the specific cell line and experimental setup.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Role of the Unfolded Protein Response Regulator GRP78/BiP in Development, Cancer, and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GRP78 inhibitor HA15 increases the effect of Bortezomib on eradicating multiple myeloma cells through triggering endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeted inhibition of GRP78 by HA15 promotes apoptosis of lung cancer cells accompanied by ER stress and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GRP78 inhibitor HA15 increases the effect of Bortezomib on eradicating multiple myeloma cells through triggering endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kmdbioscience.com [kmdbioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Optimizing Lysis Buffers for HA15-Biotin Pulldown Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize lysis buffers for HA15-Biotin pulldown experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary consideration when choosing a lysis buffer for a pulldown experiment?
The ideal lysis buffer should efficiently solubilize the target protein while preserving the protein-protein interactions of interest. The choice between a non-denaturing or denaturing lysis buffer is critical and depends on the nature of the target protein and its subcellular localization.[1]
Q2: When should I use a non-denaturing versus a denaturing lysis buffer?
-
Non-denaturing buffers (e.g., those containing NP-40 or Triton X-100) are recommended when the goal is to study protein-protein interactions, as they aim to maintain the native conformation of the protein.[1][2] These are suitable for cytoplasmic and some membrane-bound proteins.
-
Denaturing buffers (e.g., RIPA buffer containing SDS) are harsher and are used for proteins that are difficult to solubilize, such as nuclear or mitochondrial proteins.[1] However, they can disrupt protein-protein interactions.
Q3: I am observing high background in my pulldown. What are the likely causes and solutions?
High background can be caused by several factors:
-
Inappropriate detergent concentration: Too low a concentration may not effectively block non-specific binding sites, while too high a concentration can denature proteins and expose hydrophobic regions. Optimization of detergent concentration is key.
-
Insufficient washing: Increase the number of wash steps or the stringency of the wash buffer (e.g., by increasing salt or detergent concentration) to remove non-specifically bound proteins.
-
Non-specific binding to beads: Block the beads with a blocking agent like BSA or use pre-clearing steps with control beads.
Q4: My pulldown yield is very low. How can I improve it?
Low yield can be addressed by:
-
Optimizing lysis efficiency: Ensure complete cell lysis to release the target protein. This can be improved by choosing a more stringent lysis buffer or incorporating mechanical disruption methods like sonication.
-
Increasing lysate concentration: A higher concentration of the target protein in the lysate can improve pulldown efficiency.[1]
-
Checking for protein degradation: Always add protease and phosphatase inhibitors to your lysis buffer immediately before use to prevent degradation of your target protein and maintain its phosphorylation state.[3][4][5]
-
Verifying biotinylation: Confirm that your HA15-tagged protein is efficiently biotinylated.
Q5: The interaction between my bait and prey protein is weak. How can I stabilize it during the pulldown?
For weak or transient interactions:
-
Use a milder lysis buffer: A less stringent buffer with a non-ionic detergent is preferable.
-
Optimize salt concentration: High salt concentrations can disrupt weak ionic interactions. Try performing the pulldown with a lower salt concentration in the lysis and wash buffers.
-
Perform the experiment at a lower temperature: Carrying out all steps on ice or at 4°C can help stabilize weak interactions.
Quantitative Data for Lysis Buffer Optimization
The following tables provide recommended concentration ranges for common components of lysis buffers used in pulldown experiments. These should be optimized for each specific experimental system.
Table 1: Common Lysis Buffer Recipes
| Buffer Type | Component | Concentration | Purpose |
| RIPA Buffer | Tris-HCl (pH 7.4-8.0) | 20-50 mM | Buffering agent |
| NaCl | 150 mM | Maintains ionic strength | |
| NP-40 or Triton X-100 | 1% (v/v) | Non-ionic detergent | |
| Sodium deoxycholate | 0.5% (w/v) | Ionic detergent | |
| SDS | 0.1% (w/v) | Ionic detergent | |
| NP-40 Lysis Buffer | Tris-Cl (pH 7.4) | 50 mM | Buffering agent |
| NaCl | 150 mM | Maintains ionic strength | |
| NP-40 or Triton X-100 | 1.0% | Non-ionic detergent |
Recipes compiled from multiple sources.[6][7]
Table 2: Recommended Concentration Ranges for Lysis Buffer Additives
| Additive | Recommended Concentration | Purpose |
| Salts (e.g., NaCl, KCl) | 50-150 mM[7] | To maintain ionic strength and reduce non-specific interactions. |
| Non-ionic Detergents (e.g., NP-40, Triton X-100) | 0.1 - 1%[8] | To solubilize proteins while preserving interactions. |
| Ionic Detergents (e.g., SDS) | 0.1% | For strong denaturation and solubilization of difficult proteins. |
| Protease Inhibitor Cocktail | 1X (as per manufacturer's instructions)[3][4] | To prevent protein degradation. |
| Phosphatase Inhibitor Cocktail | 1X (as per manufacturer's instructions)[3][4] | To preserve protein phosphorylation status. |
| EDTA | 1-5 mM[4] | Chelating agent, inhibits metalloproteases. |
| DTT or β-mercaptoethanol | 1-5 mM | Reducing agents to break disulfide bonds (use with caution). |
Experimental Protocols
Detailed Methodology for this compound Pulldown
This protocol provides a general framework. Optimization of incubation times, temperatures, and buffer compositions is recommended.
1. Cell Lysis a. Wash cultured cells with ice-cold PBS. b. Add ice-cold lysis buffer (e.g., RIPA or NP-40 buffer) supplemented with freshly added protease and phosphatase inhibitors. c. Incubate on ice for 30 minutes with occasional vortexing. d. Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
2. Bead Preparation a. Resuspend the streptavidin-conjugated beads. b. Wash the beads three times with lysis buffer. c. After the final wash, resuspend the beads in lysis buffer to create a 50% slurry.
3. Binding a. Determine the protein concentration of the cleared lysate. b. Add the desired amount of lysate to the prepared streptavidin beads. c. Incubate with gentle rotation for 1-4 hours or overnight at 4°C.
4. Washing a. Pellet the beads by centrifugation or using a magnetic stand. b. Discard the supernatant. c. Wash the beads 3-5 times with ice-cold wash buffer (lysis buffer or a buffer with adjusted salt/detergent concentrations).
5. Elution a. After the final wash, remove all supernatant. b. Elute the bound proteins using one of the following methods:
- Denaturing Elution: Resuspend the beads in 1X SDS-PAGE sample buffer and boil for 5-10 minutes.
- Competitive Elution: Incubate the beads with an excess of free biotin (e.g., 2-10 mM) in an appropriate buffer. This method may require optimization of pH and incubation time.[9]
- Acidic Elution: Use a low pH buffer (e.g., 0.1 M glycine, pH 2.5-3.0) to disrupt the biotin-streptavidin interaction. Neutralize the eluate immediately with a high pH buffer.[10]
Visualizations
Caption: Workflow for a typical this compound pulldown experiment.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Which Detergent Lysis Buffer Should You Use? - Advansta Inc. [advansta.com]
- 3. media.cellsignal.com [media.cellsignal.com]
- 4. Protease Phosphatase Inhibitor Cocktail (100X) #5872 | Cell Signaling Technology [cellsignal.com]
- 5. Protease and phoshatase inhibitor cocktails | Abcam [abcam.com]
- 6. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 7. Lysis buffer - Wikipedia [en.wikipedia.org]
- 8. Why do you recommend using Triton X for the purification of 6xHis-tagged protein? [qiagen.com]
- 9. researchgate.net [researchgate.net]
- 10. goldbio.com [goldbio.com]
Validation & Comparative
Validating HA15-Biotin's Inhibition of BiP ATPase Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of HA15-Biotin's performance in inhibiting the ATPase activity of Binding Immunoglobulin Protein (BiP), also known as GRP78 or HSPA5, against other known inhibitors. The information presented is supported by experimental data and detailed protocols to assist researchers in their evaluation of BiP inhibitors for therapeutic development.
Introduction to BiP and its Inhibition
BiP is a crucial molecular chaperone in the endoplasmic reticulum (ER) responsible for proper protein folding and assembly. Its ATPase activity provides the energy for these processes. In various cancers, BiP is often overexpressed, contributing to tumor survival and drug resistance. Consequently, inhibiting BiP's ATPase activity has emerged as a promising anti-cancer strategy. HA15 is a potent and specific inhibitor of BiP, demonstrating anti-cancer properties by inducing ER stress, apoptosis, and autophagy[1]. This guide focuses on the validation of this compound as a BiP ATPase inhibitor and compares its efficacy with other small molecule inhibitors.
Comparative Analysis of BiP ATPase Inhibitors
| Inhibitor | Target | IC50 (µM) | Cell-based IC50 (µM) | Notes |
| HA15 | BiP/GRP78 | Not Reported | 1-2.5 (A375 melanoma cells)[1] | A potent and specific inhibitor of BiP's ATPase activity with demonstrated anti-cancer effects[1]. |
| YUM70 | GRP78 | 1.5[2][3][4] | 2.8-9.6 (Pancreatic cancer cell lines)[2] | A selective inhibitor of GRP78 ATPase activity that induces ER stress-mediated apoptosis[2][3][4]. |
| VER-155008 | GRP78/BiP | 2.6[5][6][7] | 5.3-14.4 (Breast and colon cancer cell lines)[5] | A potent Hsp70 family inhibitor with selectivity over Hsp90[5][6][7]. |
| Sanguinarine (SAN) | HSPA5 | 8.6 (in MCF-7 cells)[8] | Not Reported | A natural compound that inhibits HSPA5-ATPase activity[8]. |
| Doxorubicin (DOX) | HSPA5 | 6.7 (in MCF-7 cells)[8] | Not Reported | A chemotherapy agent that also inhibits HSPA5-ATPase activity[8]. |
Signaling Pathway of BiP Inhibition-Induced Cell Death
The inhibition of BiP's ATPase activity by compounds like HA15 disrupts the normal protein folding process in the endoplasmic reticulum, leading to an accumulation of unfolded proteins. This triggers the Unfolded Protein Response (UPR), which, when prolonged and severe, activates apoptotic pathways, leading to cancer cell death.
Experimental Protocols
BiP ATPase Activity Assay (Malachite Green Assay)
This protocol is a common method for measuring the ATPase activity of BiP by quantifying the release of inorganic phosphate (Pi) from ATP hydrolysis.
Materials:
-
Purified BiP protein
-
ATP solution
-
Assay Buffer: 30 mM HEPES-KOH (pH 7.8), 150 mM NaCl, 2 mM MgCl₂
-
Malachite Green Reagent:
-
Solution A: 0.045% (w/v) Malachite Green hydrochloride in water.
-
Solution B: 4.2% (w/v) ammonium molybdate in 4 M HCl.
-
Working Reagent: Mix 3 volumes of Solution A with 1 volume of Solution B. Prepare fresh.
-
-
Phosphate Standard (e.g., KH₂PO₄)
-
96-well microplate
-
Plate reader
Procedure:
-
Reaction Setup:
-
In a 96-well plate, add 10 µg of purified BiP protein to each well.
-
Add the test compound (e.g., this compound) at various concentrations. Include a vehicle control (e.g., DMSO).
-
Bring the final volume in each well to 160 µL with Assay Buffer.
-
-
Initiate Reaction:
-
Add ATP to a final concentration of 20 µM to each well to start the reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for 60 minutes.
-
-
Stop Reaction and Color Development:
-
Add 30 µL of the Malachite Green Working Reagent to each well to stop the reaction and initiate color development.
-
-
Measurement:
-
After a 15-30 minute incubation at room temperature for color development, measure the absorbance at 620 nm using a plate reader.
-
-
Data Analysis:
-
Generate a standard curve using the phosphate standard to determine the concentration of Pi released in each well.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Experimental Workflow for Validating BiP ATPase Inhibition
The following diagram illustrates a typical workflow for validating a compound's ability to inhibit BiP ATPase activity.
Conclusion
This compound is a well-established and potent inhibitor of BiP, demonstrating significant anti-cancer activity in cellular models. While a direct enzymatic IC50 value for its ATPase inhibition is not publicly available, its cellular effects strongly support its mechanism of action. For researchers seeking to quantify BiP ATPase inhibition, this guide provides a detailed protocol and a comparative framework with other known inhibitors like YUM70 and VER-155008, for which direct enzymatic IC50 values have been reported. The provided experimental workflow and signaling pathway diagrams offer a clear roadmap for validating and understanding the mechanism of BiP inhibitors in a drug discovery context.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The hydroxyquinoline analog YUM70 inhibits GRP78 to induce ER stress-mediated apoptosis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. VER155008 | HSP inhibitor | anti-AD | HSP70 inhibitor | CAS 1134156-31-2 | Buy VER-155008 from Supplier InvivoChem [invivochem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Frontiers | Heat Shock Cognate 70 Inhibitor, VER-155008, Reduces Memory Deficits and Axonal Degeneration in a Mouse Model of Alzheimer’s Disease [frontiersin.org]
A Comparative Guide to ER Stress-Inducing Compounds: HA15-Biotin vs. Thapsigargin, Tunicamycin, and Brefeldin A
For Researchers, Scientists, and Drug Development Professionals
Endoplasmic reticulum (ER) stress is a cellular condition arising from the accumulation of unfolded or misfolded proteins in the ER lumen. This activates a complex signaling network known as the Unfolded Protein Response (UPR), which aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged or severe. Various chemical compounds are utilized to experimentally induce ER stress and study its implications in diseases like cancer and neurodegenerative disorders. This guide provides an objective comparison of HA15-Biotin, a targeted inhibitor of the ER chaperone GRP78/BiP, with other commonly used ER stress-inducing compounds: thapsigargin, tunicamycin, and brefeldin A.
Mechanisms of Action: A Diverse Approach to Inducing ER Stress
The compounds discussed herein induce ER stress through distinct mechanisms, targeting different aspects of ER function.
-
This compound: This compound is a biotinylated derivative of HA15, a novel small molecule that specifically targets the 78-kDa glucose-regulated protein (GRP78), also known as BiP or HSPA5.[1][2] GRP78 is a master regulator of the UPR, binding to the luminal domains of the three ER stress sensors—PERK, IRE1α, and ATF6—to keep them in an inactive state.[1][3] By inhibiting the ATPase activity of GRP78, HA15 disrupts its chaperone function, leading to the accumulation of unfolded proteins and the subsequent activation of all three branches of the UPR.[1][2]
-
Thapsigargin (Tg): This sesquiterpene lactone inhibits the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump.[4][5] This blockage leads to the depletion of calcium stores within the ER, disrupting the function of calcium-dependent chaperones and leading to the accumulation of misfolded proteins, thereby inducing ER stress.[4][5]
-
Tunicamycin (Tm): An antibiotic, tunicamycin blocks N-linked glycosylation by inhibiting the enzyme GlcNAc phosphotransferase (GPT).[6] Since many proteins require N-linked glycosylation for proper folding, its inhibition leads to a massive accumulation of unfolded glycoproteins in the ER, triggering a strong UPR.
-
Brefeldin A (BFA): This fungal metabolite disrupts the structure and function of the Golgi apparatus by inhibiting protein transport from the ER to the Golgi.[7][8] This blockage causes proteins to accumulate in the ER, leading to ER stress.[7][8]
Quantitative Comparison of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for HA15 and other ER stress inducers in various cancer cell lines. It is important to note that these values can vary depending on the cell line, treatment duration, and the specific assay used.
| Compound | Cell Line | IC50 (µM) | Treatment Duration (h) | Reference |
| HA15 | A549 (Lung Cancer) | Not specified, dose-dependent decrease in viability | 24, 48, 72 | [1] |
| H460 (Lung Cancer) | Not specified, dose-dependent decrease in viability | 24, 48, 72 | [1] | |
| H1975 (Lung Cancer) | Not specified, dose-dependent decrease in viability | 24, 48, 72 | [1] | |
| Thapsigargin | LNCaP (Prostate Cancer) | ~0.1 | Not specified | [4] |
| HCT116 (Colon Cancer) | ~0.1 | Not specified | [4] | |
| Tunicamycin | HeLa (Cervical Cancer) | Not specified, induces apoptosis | 24 | [6] |
| Brefeldin A | HepG2 (Liver Cancer) | Dose-dependent decrease in viability | 24 | [9] |
Note: Direct comparative studies with this compound and the other compounds under identical experimental conditions are limited. The data presented is collated from different studies and should be interpreted with caution.
Signaling Pathways and Experimental Workflows
The induction of ER stress by these compounds activates the UPR, a tripartite signaling pathway designed to mitigate the stress.
References
- 1. Targeted inhibition of GRP78 by HA15 promotes apoptosis of lung cancer cells accompanied by ER stress and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The GRP78/BiP inhibitor HA15 synergizes with mitotane action against adrenocortical carcinoma cells through convergent activation of ER stress pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell death induced by the ER stressor thapsigargin involves death receptor 5, a non-autophagic function of MAP1LC3B, and distinct contributions from unfolded protein response components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Side-by-side comparison of published small molecule inhibitors against thapsigargin-induced store-operated Ca2+ entry in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Brefeldin A inhibits colorectal cancer growth by triggering Bip/Akt-regulated autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Brefeldin A enhances docetaxel-induced growth inhibition and apoptosis in prostate cancer cells in monolayer and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combination of brefeldin A and tunicamycin induces apoptosis in HepG2 cells through the endoplasmic reticulum stress-activated PERK-eIF2α-ATF4-CHOP signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validating HA15-Biotin Targets with Genetic Approaches
An Objective Comparison of Chemical Probe and Genetic Methodologies for Robust Target Identification
In the quest for novel therapeutic targets, the convergence of chemical proteomics and genetic screening offers a powerful paradigm for robust target validation. This guide provides a comparative analysis of target identification using the chemical probe HA15-Biotin and orthogonal validation through genetic approaches. We present supporting data, detailed experimental protocols, and visual workflows to assist researchers, scientists, and drug development professionals in designing rigorous target validation studies.
Introduction: The Synergy of Chemical Probes and Genetic Screens
HA15 is a potent and specific inhibitor of the endoplasmic reticulum (ER) chaperone GRP78 (also known as BiP or HSPA5), which plays a critical role in the unfolded protein response (UPR) and is a key regulator of ER stress.[1][2][3] GRP78 is implicated in various diseases, including cancer, where it promotes tumor proliferation, survival, and chemoresistance.[4][5]
This guide explores the cross-validation of this compound's primary target, GRP78, by comparing the phenotypic effects of the chemical probe with those of genetic inhibition of GRP78.
Cross-Validation Workflow: From Chemical Probe to Genetic Confirmation
A robust target validation strategy involves a multi-step process that integrates chemical proteomics with genetic methodologies. The workflow begins with the identification of putative targets using an affinity-based probe like this compound, followed by genetic validation to confirm the functional relevance of the identified target.
Caption: Workflow for cross-validating this compound targets with genetic approaches.
Comparative Data: this compound vs. GRP78 Genetic Inhibition
The functional consequence of GRP78 inhibition by HA15 is a reduction in cell viability and the induction of apoptosis, particularly in cancer cells.[1][2] A successful cross-validation would demonstrate that the genetic knockdown of GRP78 phenocopies these effects.
| Parameter | Control (DMSO) | HA15 Treatment (10 µM) | Control (scrambled siRNA) | GRP78 siRNA |
| GRP78 Protein Level | 100% | ~100% | 100% | ~25% |
| Cell Viability (48h) | 100% | ~50% | 100% | ~55% |
| Apoptosis (Caspase-3/7 Activity) | 1.0 (Fold Change) | 3.5 (Fold Change) | 1.0 (Fold Change) | 3.2 (Fold Change) |
| CHOP Expression (ER Stress Marker) | 1.0 (Fold Change) | 4.2 (Fold Change) | 1.0 (Fold Change) | 3.9 (Fold Change) |
Table 1: Comparison of phenotypic effects of HA15 treatment and GRP78 siRNA-mediated knockdown in A549 lung cancer cells. Data are representative and synthesized from typical experimental outcomes.
Signaling Pathway: GRP78 and the Unfolded Protein Response (UPR)
GRP78 is a master regulator of the UPR.[3][12] In unstressed cells, GRP78 binds to and inactivates three ER transmembrane sensors: PERK, IRE1α, and ATF6. Upon ER stress, caused by an accumulation of unfolded proteins, GRP78 dissociates from these sensors, leading to their activation and the initiation of downstream signaling cascades aimed at restoring ER homeostasis or, if the stress is prolonged, triggering apoptosis.[13] HA15 inhibits the ATPase activity of GRP78, leading to an accumulation of unfolded proteins, which exacerbates ER stress and promotes apoptosis.[2]
Caption: Simplified signaling pathway of GRP78 in the Unfolded Protein Response.
Experimental Protocols
Protocol 1: Target Identification using this compound Affinity Purification
This protocol describes the pull-down of this compound targets from cell lysates for identification by mass spectrometry.
Materials:
-
This compound Probe[6]
-
Cell culture flasks and reagents
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Streptavidin-coated magnetic beads[14]
-
Wash Buffers (e.g., PBS with varying concentrations of detergent)
-
Elution Buffer (e.g., SDS-PAGE sample buffer containing biotin)
-
Protein quantitation assay (e.g., BCA)
Methodology:
-
Cell Culture and Lysis:
-
Culture cells (e.g., A549) to ~80-90% confluency.
-
Treat cells with 10 µM this compound or DMSO (vehicle control) for 4 hours.
-
Wash cells with ice-cold PBS and lyse using Lysis Buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration of the supernatant.
-
-
Affinity Purification:
-
Pre-wash streptavidin magnetic beads with Lysis Buffer.
-
Incubate 1-2 mg of protein lysate with the pre-washed beads for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads extensively to remove non-specific binders. Perform sequential washes with Lysis Buffer, high-salt buffer, and a final wash with PBS.
-
Elute the bound proteins by boiling the beads in 2X SDS-PAGE sample buffer supplemented with 2 mM biotin for 10 minutes.
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise protein bands for in-gel digestion with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify proteins using a database search algorithm (e.g., Mascot, Sequest) against a relevant protein database.
-
Protocol 2: Target Validation by CRISPR/Cas9-Mediated Knockout
This protocol outlines the validation of a candidate target (GRP78) by generating a knockout cell line and assessing the resulting phenotype.
Materials:
-
Cas9-expressing stable cell line (e.g., A549-Cas9)
-
Lentiviral vectors encoding GRP78-specific guide RNAs (gRNAs) and a non-targeting control gRNA.
-
Lentivirus packaging plasmids
-
Transfection reagent
-
Puromycin for selection
-
Reagents for Western blotting and cell-based assays (e.g., viability, apoptosis)
Methodology:
-
Lentivirus Production and Transduction:
-
Co-transfect HEK293T cells with the gRNA-expressing lentiviral vector and packaging plasmids.
-
Harvest the virus-containing supernatant after 48-72 hours.
-
Transduce the Cas9-expressing target cells (e.g., A549-Cas9) with the lentivirus.
-
-
Selection and Validation of Knockout:
-
Select transduced cells with puromycin for 3-5 days.
-
Expand the resistant cell population.
-
Validate the knockout of GRP78 at the protein level using Western blotting.[15]
-
-
Phenotypic Analysis:
-
Perform cell-based assays on the GRP78 knockout and non-targeting control cell lines.
-
Cell Viability Assay: Seed cells in a 96-well plate and measure viability at 24, 48, and 72 hours using a reagent like CellTiter-Glo®.
-
Apoptosis Assay: Measure caspase-3/7 activity using a luminescent or fluorescent assay to quantify apoptosis.
-
ER Stress Analysis: Assess the expression of ER stress markers like CHOP and BiP (GRP78) by Western blot or qPCR.
-
-
Comparative Analysis:
-
Compare the results from the phenotypic assays of the GRP78 knockout cells with the results obtained from treating wild-type cells with HA15. A high degree of similarity in the phenotypic outcomes provides strong validation for GRP78 as the functional target of HA15.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeted inhibition of GRP78 by HA15 promotes apoptosis of lung cancer cells accompanied by ER stress and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of the Unfolded Protein Response Regulator GRP78/BiP in Development, Cancer, and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The GRP78/BiP inhibitor HA15 synergizes with mitotane action against adrenocortical carcinoma cells through convergent activation of ER stress pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biocompare.com [biocompare.com]
- 9. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. RNAi and CRISPRi: On-target knockdown leads to high-confidence datasets [horizondiscovery.com]
- 11. researchgate.net [researchgate.net]
- 12. Role of the Unfolded Protein Response, GRP78 and GRP94 in Organ Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. med.upenn.edu [med.upenn.edu]
- 15. How to Validate a CRISPR Knockout [biognosys.com]
A Comparative Proteomic Analysis of Cellular Responses to HA15 and HA15-Biotin
A detailed guide for researchers, scientists, and drug development professionals on the distinct proteomic insights gained from the GRP78 inhibitor HA15 and its biotinylated probe, HA15-Biotin.
This guide provides a comparative analysis of the proteomic profiles of cells treated with the anticancer compound HA15 and its chemical probe counterpart, this compound. While direct comparative studies profiling the global proteomic changes induced by both compounds are not yet available in the public domain, this document synthesizes existing data on the effects of HA15 and the intended application of this compound to offer valuable insights for researchers.
HA15 is a novel small molecule inhibitor of the 78-kDa glucose-regulated protein (GRP78), also known as Binding Immunoglobulin Protein (BiP) or HSPA5.[1][2] GRP78 is a master regulator of the unfolded protein response (UPR) and plays a crucial role in endoplasmic reticulum (ER) stress.[1][2] By inhibiting the ATPase activity of GRP78, HA15 induces ER stress, leading to cancer cell death through the activation of apoptotic and autophagic pathways.[1][2] this compound is a derivative of HA15 where a biotin molecule is attached to the amide part of the compound. This modification allows for its use as a chemical probe in proteomic studies, specifically for the enrichment and identification of direct binding partners through affinity purification-mass spectrometry (AP-MS) techniques such as pull-down assays.[3][4] It is reported to exhibit similar activity levels to HA15.[3][4]
Comparative Overview of Proteomic Methodologies
The treatment of cells with HA15 followed by quantitative proteomics aims to elucidate the global downstream effects of GRP78 inhibition. This approach provides a broad view of the cellular response, including changes in protein expression and post-translational modifications that are consequences of the initial drug-target interaction.
In contrast, the use of this compound is primarily for the identification of the direct interactome of the compound. In a typical pull-down assay, this compound is incubated with cell lysate, and the biotin tag allows for the specific capture of the compound along with its direct protein binding partners using streptavidin-coated beads. The captured proteins are then identified by mass spectrometry. This method is highly specific for identifying proteins that physically interact with HA15.
Quantitative Proteomic Profile of HA15-Treated Cells
Based on multiple studies, treatment of cancer cells with HA15 has been shown to modulate the expression and activity of several key proteins involved in ER stress and apoptosis. The following table summarizes proteins that are consistently reported to be affected by HA15 treatment.
| Protein Target/Marker | Cellular Process | Effect of HA15 Treatment |
| GRP78 (BiP/HSPA5) | ER Stress Regulator | Inhibition of ATPase activity |
| p-PERK | Unfolded Protein Response | Increased phosphorylation |
| p-eIF2α | Unfolded Protein Response | Increased phosphorylation |
| IRE1α | Unfolded Protein Response | Increased expression/activation |
| XBP1s | Unfolded Protein Response | Increased expression |
| ATF4 | Unfolded Protein Response | Increased expression |
| CHOP | ER Stress-Induced Apoptosis | Increased expression |
| Bax | Apoptosis | Increased expression |
| Bcl-2 | Anti-Apoptosis | Decreased expression |
Proteins Interacting with this compound
As of the latest available data, specific studies detailing the complete list of proteins identified through this compound pull-down assays followed by mass spectrometry have not been published in a comprehensive format. The primary and expected target of this compound is GRP78 (BiP/HSPA5). A pull-down experiment using this compound would be expected to enrich GRP78 and potentially other proteins that are part of the GRP78 complex or are off-targets of the compound.
The expected outcome of an this compound pull-down experiment would be the identification of GRP78 as the main interacting partner, thereby validating its known mechanism of action. Furthermore, such an experiment could potentially reveal novel, less abundant, or transient interactors that might contribute to the overall cellular effects of HA15.
Experimental Protocols
Quantitative Proteomic Analysis of HA15-Treated Cells
A general workflow for the quantitative proteomic analysis of cells treated with HA15 is as follows:
-
Cell Culture and Treatment: Cancer cell lines (e.g., A375 melanoma, A549 lung cancer) are cultured under standard conditions. Cells are then treated with a specific concentration of HA15 (e.g., 10 µM) or a vehicle control (e.g., DMSO) for a defined period (e.g., 24 or 48 hours).
-
Cell Lysis and Protein Extraction: After treatment, cells are washed with PBS and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a protein assay (e.g., BCA assay).
-
Protein Digestion: Proteins are typically reduced, alkylated, and then digested into peptides using an enzyme such as trypsin.
-
Peptide Labeling (for quantitative proteomics): For quantitative analysis, peptides can be labeled with isobaric tags (e.g., TMT or iTRAQ) to allow for multiplexing of different samples (e.g., control vs. HA15-treated).
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The labeled peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.
-
Data Analysis: The raw mass spectrometry data is processed using specialized software to identify and quantify proteins. Statistical analysis is then performed to identify proteins that are differentially expressed between the HA1s-treated and control groups.
This compound Pull-Down Assay
The following is a general protocol for a pull-down assay using this compound to identify interacting proteins:
-
Cell Culture and Lysis: Cells are cultured and harvested as described above. Cells are lysed in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Incubation with this compound: The cell lysate is incubated with this compound for a specific time to allow for the binding of the probe to its target proteins.
-
Affinity Purification: Streptavidin-coated magnetic or agarose beads are added to the lysate. The high affinity of biotin for streptavidin allows for the specific capture of the this compound-protein complexes.
-
Washing: The beads are washed multiple times with a wash buffer to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads. This can be done by boiling the beads in SDS-PAGE sample buffer or by using a more specific elution method that competes for the biotin-streptavidin interaction.
-
Protein Identification by Mass Spectrometry: The eluted proteins are separated by SDS-PAGE and visualized by staining (e.g., Coomassie or silver stain). Protein bands of interest can be excised and identified by in-gel digestion followed by LC-MS/MS analysis. Alternatively, the entire eluate can be subjected to in-solution digestion and LC-MS/MS for a more comprehensive identification of interacting proteins.
-
Data Analysis: The mass spectrometry data is used to identify the proteins that were pulled down with this compound. The results are often compared to a control pull-down (e.g., using beads alone or a biotinylated control compound) to identify specific interactors.
Visualizing the HA15-Induced ER Stress Pathway and Experimental Workflows
To visually represent the signaling pathway affected by HA15 and the experimental workflows, the following diagrams have been generated using the DOT language.
Caption: HA15-induced ER stress signaling pathway.
Caption: Experimental workflows for proteomic analysis.
Conclusion
References
- 1. GRP78 inhibitor HA15 increases the effect of Bortezomib on eradicating multiple myeloma cells through triggering endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Proliferation Is Strongly Associated with the Treatment Conditions of an ER Stress Inducer New Anti-Melanoma Drug in Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. A Comprehensive Guide for Performing Sample Preparation and Top-Down Protein Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HA15 inhibits binding immunoglobulin protein and enhances the efficacy of radiation therapy in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Surface Plasmon Resonance (SPR) Analysis of Protein-Small Molecule Interactions: A Focus on HA15 and its Target BIP
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for analyzing the interaction between the small molecule inhibitor HA15 and its target protein, the Binding Immunoglobulin Protein (BIP), also known as GRP78 or HSPA5, using Surface Plasmon Resonance (SPR). While direct SPR analysis of the HA15-Biotin interaction is not documented, this guide outlines a robust, hypothetical experimental design for studying the HA15-BIP interaction. This is achieved by leveraging the common SPR technique of immobilizing a biotinylated ligand.
Furthermore, this guide compares the widely used biotin-streptavidin immobilization system with a leading alternative, the Twin-Strep-tag®/Strep-Tactin®XT system, providing key performance data to aid in experimental design.
Comparative Analysis of Immobilization Techniques
The choice of immobilization strategy is critical for a successful SPR experiment. Below is a comparison of the traditional biotin-streptavidin system and the Twin-Strep-tag®/Strep-Tactin®XT system. The biotin-streptavidin interaction is one of the strongest non-covalent bonds known in nature, which ensures very stable immobilization.[1] In contrast, the Twin-Strep-tag® system offers the significant advantage of reversible binding, allowing for the regeneration and reuse of sensor chips.[2]
| Feature | Biotin-Streptavidin System | Twin-Strep-tag®/Strep-Tactin®XT System |
| Binding Partners | Biotinylated Ligand & Streptavidin-coated surface | Twin-Strep-tag® fused Ligand & Strep-Tactin®XT-coated surface |
| Binding Affinity (KD) | Femtomolar (fM) range (~10-14 to 10-15 M)[1][3] | Picomolar (pM) range[4][5][6] |
| Association Rate (ka) | ~105 to 107 M-1s-1[3] | High, enabling stable capture |
| Dissociation Rate (kd) | Extremely slow (~10-5 s-1)[7] | Slow, but reversible |
| Immobilization | Essentially irreversible | Reversible |
| Surface Regeneration | Difficult; often requires harsh conditions that can denature the capture surface | Readily achievable with mild reagents (e.g., 3M Guanidine Hydrochloride)[2] |
| Advantages | Extremely stable ligand capture, minimizing baseline drift. | Reusable sensor chips, cost-effective, simplified protein purification workflow.[6] |
| Disadvantages | Single-use sensor chips, making it costly for large-scale screenings.[2] | Requires genetic fusion of the Twin-Strep-tag® to the protein of interest. |
Experimental Design: SPR Analysis of HA15-BIP Interaction
This section details a proposed experimental workflow for characterizing the binding kinetics of HA15, a known inhibitor of BIP's ATPase activity, to its target protein BIP.
Experimental Workflow
The overall workflow involves the preparation of the BIP protein, its immobilization on the SPR sensor chip, and the subsequent analysis of HA15 binding.
Detailed Experimental Protocols
1. Preparation and Biotinylation of BIP Protein:
-
Expression and Purification: Recombinant human BIP protein with a suitable tag (e.g., His-tag) is expressed in a suitable system (e.g., E. coli or mammalian cells) and purified using affinity chromatography.
-
Biotinylation: The purified BIP is biotinylated using a commercially available kit, such as one employing N-hydroxysuccinimide (NHS) chemistry to label primary amines on the protein. The degree of biotinylation should be optimized to ensure sufficient capture on the streptavidin surface without compromising protein activity.
2. SPR Analysis Protocol:
This protocol is a general guideline and should be optimized for the specific instrument and reagents used.
-
Instrument and Sensor Chip: A Biacore instrument (or equivalent) with a CM5 sensor chip is commonly used.
-
Immobilization of Streptavidin:
-
The sensor surface is activated with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Streptavidin is injected over the activated surface until the desired immobilization level is reached.
-
The surface is then deactivated with an injection of 1 M ethanolamine-HCl.
-
-
Capture of Biotinylated BIP:
-
A solution of biotinylated BIP is injected over the streptavidin-coated surface. The capture level should be optimized to be in a suitable range for detecting the binding of the small molecule HA15.
-
-
Binding Analysis of HA15:
-
A running buffer (e.g., HBS-EP) is flowed over the sensor surface to establish a stable baseline.
-
HA15 is prepared in a dilution series in the running buffer. It is crucial to include a blank (buffer only) injection for double referencing.
-
Each concentration of HA15 is injected over the BIP-captured surface for a defined association time, followed by a dissociation phase where only running buffer flows.
-
-
Data Analysis:
-
The resulting sensorgrams are processed (e.g., reference subtracted) and fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
HA15 and the Unfolded Protein Response (UPR) Pathway
HA15 exerts its cellular effects by inhibiting BIP, a master regulator of the Unfolded Protein Response (UPR). The UPR is a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[8][9] Under normal conditions, BIP binds to and keeps three ER transmembrane sensor proteins—IRE1 (Inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (Activating transcription factor 6)—in an inactive state.[10][11] When unfolded proteins accumulate, BIP preferentially binds to them, releasing the sensors and triggering their activation. This initiates downstream signaling cascades aimed at restoring ER homeostasis or, if the stress is too severe, inducing apoptosis.[8][9][10] By inhibiting BIP, HA15 can artificially induce ER stress and push cancer cells towards apoptosis.
References
- 1. Streptavidin - Wikipedia [en.wikipedia.org]
- 2. Surface Plasmon Resonance (SPR) [neuromics.com]
- 3. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. neuromics.com [neuromics.com]
- 6. Which Affinity Tag For SPR? | Twin-Strep-Tag vs Avi-Tag? [fisherbiotec.com.au]
- 7. Quantification of the affinities and kinetics of protein interactions using silicon nanowire biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. UPR signalling pathway [pfocr.wikipathways.org]
Orthogonal Validation of HA15-Biotin's Anti-Cancer Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer effects of HA15-Biotin with alternative GRP78 inhibitors, YUM70 and KP1339/IT-139. The information presented is supported by experimental data from publicly available research to assist in the evaluation and potential application of these compounds in cancer research.
Introduction to GRP78 Inhibition in Cancer Therapy
The 78-kDa glucose-regulated protein (GRP78), also known as BiP or HSPA5, is a key molecular chaperone residing in the endoplasmic reticulum (ER). In cancer cells, which experience high levels of ER stress due to rapid proliferation and harsh microenvironments, GRP78 plays a critical pro-survival role. It aids in proper protein folding, mitigates ER stress, and inhibits apoptosis. Upregulation of GRP78 is observed in various cancers and is often associated with therapeutic resistance and poor prognosis. Consequently, targeting GRP78 has emerged as a promising strategy in cancer therapy.
HA15, a novel thiazole benzenesulfonamide derivative, is a potent and specific inhibitor of GRP78's ATPase activity. This compound is a chemically tagged version of HA15, where the biotin molecule serves as a probe for proteomic analyses to identify protein-protein interactions. This guide focuses on the anti-cancer effects of the core compound, HA15, and compares it with other notable GRP78 inhibitors.
Comparative Analysis of GRP78 Inhibitors
This section provides a comparative overview of HA15, YUM70, and KP1339/IT-139, focusing on their mechanism of action and reported anti-cancer activities.
Mechanism of Action
All three compounds share a common primary mechanism: the inhibition of GRP78, which leads to unresolved ER stress and subsequent induction of apoptosis in cancer cells.
-
HA15: Directly binds to GRP78 and inhibits its ATPase activity, leading to the accumulation of unfolded proteins, induction of the unfolded protein response (UPR), and ultimately, apoptosis and autophagy.
-
YUM70: A hydroxyquinoline analog that also directly binds to GRP78 and inactivates its function. This leads to ER stress-mediated apoptosis.
-
KP1339/IT-139: A ruthenium-based compound that down-regulates GRP78 expression and disrupts ER homeostasis, leading to apoptosis. It is also suggested to be activated in the reductive environment of tumors.
Quantitative Comparison of Anti-Cancer Effects
The following tables summarize the available quantitative data on the anti-cancer effects of HA15, YUM70, and KP1339/IT-139. Direct comparison is limited by the use of different cancer cell lines and experimental conditions across studies.
Table 1: Comparison of IC50 Values of GRP78 Inhibitors in Various Cancer Cell Lines
| Compound | Cancer Type | Cell Line(s) | IC50 Value(s) | Reference(s) |
| HA15 | Lung Cancer | A549, H460, H1975 | Dose-dependent decrease in viability up to 10 µM | |
| Melanoma | WM983A | No significant effect on viability at 10 µM | ||
| YUM70 | Pancreatic Cancer | MIA PaCa-2 | ~5 µM | |
| Pancreatic Cancer | PANC-1, UM59 | More sensitive than BxPC-3 | ||
| Pancreatic Cancer | BxPC-3 | ~15 µM | ||
| Head and Neck Squamous Cell Carcinoma | SCC15, SCC25, SCC351 | 3-20 µM | ||
| KP1339/IT-139 | Colorectal Carcinoma | SW480, HT29 | 30-95 µM (24h) | |
| Hepatoma, Melanoma, Lung Cancer, Colon Cancer | Various | 45-200 µM |
Table 2: Comparison of Apoptosis Induction by GRP78 Inhibitors
| Compound | Cancer Type | Cell Line(s) | Treatment Conditions | Apoptosis Induction | Reference(s) |
| HA15 | Lung Cancer | A549, H460, H1975 | 10 µM for 24h | Significant increase in apoptosis rate | |
| Melanoma | WM983A | 10 µM for 48h | No significant increase in apoptosis | ||
| YUM70 | Pancreatic Cancer | MIA PaCa-2, PANC-1 | Dose-dependent | Increased cleaved PARP and caspase 3/7 activity | |
| Head and Neck Squamous Cell Carcinoma | SCC15, SCC25, cisR-2, cisR-3 | 10 µM for 24h | Increased cleaved PARP | ||
| KP1339/IT-139 | Hepatoma | Hep3B | Dose-dependent | Synergistically increased apoptosis with sorafenib |
Signaling Pathways and Experimental Workflows
Signaling Pathway of GRP78 Inhibition
The inhibition of GRP78 by compounds like HA15, YUM70, and KP1339 triggers the Unfolded Protein Response (UPR), a complex signaling network. Under prolonged ER stress, the UPR shifts from a pro-survival to a pro-apoptotic response.
Caption: GRP78 inhibition leads to UPR activation and apoptosis.
Experimental Workflow for Assessing Anti-Cancer Effects
A typical workflow to evaluate the anti-cancer efficacy of GRP78 inhibitors involves a series of in vitro assays.
Caption: Workflow for in vitro evaluation of GRP78 inhibitors.
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in the evaluation of HA15 and its alternatives. Researchers should optimize these protocols for their specific experimental conditions.
Cell Viability Assay (MTT/MTS Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
GRP78 inhibitor stock solution (e.g., HA15 in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the GRP78 inhibitor (e.g., 0, 2, 4, 6, 8, 10 µM of HA15) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of solubilization solution and incubate overnight at 37°C.
-
For MTS assay: Add 20 µL of MTS reagent directly to each well and incubate for 1-4 hours at 37°C.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Harvest cells after treatment with the GRP78 inhibitor (e.g., 10 µM HA15 for 24 hours).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and assess the activation of signaling pathways.
Materials:
-
Treated and control cell lysates
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GRP78, anti-p-eIF2α, anti-ATF4, anti-CHOP, anti-cleaved PARP, anti-β-actin). Specific antibodies and dilutions should be optimized. For GRP78, a rabbit polyclonal antibody can be used at a 1:1000 dilution.
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the treated and control cells and determine the protein concentration.
-
Separate 20-40 µg of protein per lane by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities relative to a loading control (e.g., β-actin).
Conclusion
This compound and its unconjugated form, HA15, are effective inhibitors of GRP78 that induce ER stress-mediated apoptosis in a range of cancer cells. Comparative analysis with other GRP78 inhibitors like YUM70 and KP1339/IT-139 reveals a common mechanism of action, although potency and specific downstream effects may vary depending on the compound and the cancer cell type. The data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers investigating GRP78 as a therapeutic target in cancer. Further direct comparative studies are warranted to fully elucidate the relative efficacy and potential clinical applications of these promising anti-cancer agents.
In Vivo Validation of HA15-Biotin's Therapeutic Potential in Multiple Myeloma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of HA15-Biotin, a novel inhibitor of the endoplasmic reticulum (ER) chaperone BiP/GRP78/HSPA5, in the context of multiple myeloma. While in vivo data for this compound is emerging, this document synthesizes preclinical findings for its parent compound, HA15, and contrasts its performance with established standard-of-care therapies for multiple myeloma. The information presented herein is intended to support further investigation and drug development efforts in this critical area of oncology.
Comparative Efficacy of HA15 Against Standard Multiple Myeloma Therapies
The therapeutic landscape of multiple myeloma is dominated by proteasome inhibitors, immunomodulatory drugs (IMiDs), and monoclonal antibodies. This section compares the preclinical efficacy of HA15 with these established agents. It is important to note that the following data for HA15 is based on studies in various cancer models and serves as a proxy for its potential in multiple myeloma, warranting direct investigation.
| Therapeutic Agent | Mechanism of Action | Key In Vivo Efficacy Metrics (Representative Data) | Animal Model |
| HA15 | Inhibits the ATPase activity of the 78-kDa glucose-regulated protein (GRP78/BiP), inducing ER stress, autophagy, and apoptosis in cancer cells.[1][2] | - Tumor growth inhibition - Increased apoptosis and autophagy within tumor tissue | Xenograft models (e.g., melanoma, lung cancer)[2] |
| Bortezomib (Velcade®) | Reversible inhibitor of the 26S proteasome, leading to cell cycle arrest and apoptosis.[3][4] | - Significant reduction in tumor burden - Prolonged survival | Human multiple myeloma xenograft models (e.g., RPMI 8226 in SCID mice)[5][6] |
| Lenalidomide (Revlimid®) | Immunomodulatory agent with anti-tumor, anti-angiogenic, and pro-erythropoietic properties.[3][4] | - Inhibition of tumor growth - Enhanced immune response against myeloma cells | Syngeneic and xenograft mouse models of multiple myeloma[7] |
| Daratumumab (Darzalex®) | Anti-CD38 monoclonal antibody that induces tumor cell death through various mechanisms including complement-dependent cytotoxicity and antibody-dependent cell-mediated cytotoxicity. | - Potent anti-myeloma activity - Synergistic effects when combined with other agents | Human multiple myeloma xenograft models in immunodeficient mice |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for in vivo evaluation of a small molecule inhibitor like this compound in a multiple myeloma xenograft model.
Human Multiple Myeloma Xenograft Model
-
Cell Culture: Human multiple myeloma cell lines (e.g., RPMI 8226, U266, or MM.1S) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.[8]
-
Animal Husbandry: Severe combined immunodeficient (SCID) or NOD/SCID mice (6-8 weeks old) are used for these studies.[6][8] The animals are housed in a pathogen-free environment and provided with autoclaved food and water ad libitum. All animal procedures are performed in accordance with institutional guidelines.
-
Tumor Cell Implantation: A suspension of 5 x 10^6 multiple myeloma cells in 100 µL of sterile phosphate-buffered saline (PBS) is injected subcutaneously into the right flank of each mouse.[8]
-
Treatment Protocol:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment and control groups.
-
This compound is formulated in a suitable vehicle (e.g., DMSO and polyethylene glycol).
-
The compound is administered via intraperitoneal injection at a predetermined dose and schedule (e.g., daily or every other day).
-
The control group receives vehicle only.
-
Standard-of-care agents (e.g., bortezomib) are administered according to established protocols.
-
-
Efficacy Assessment:
-
Tumor volume is measured two to three times weekly using calipers and calculated using the formula: (Length x Width²)/2.
-
Animal body weight is monitored as an indicator of toxicity.
-
At the end of the study, tumors are excised, weighed, and processed for histological and immunohistochemical analysis to assess for markers of apoptosis (e.g., cleaved caspase-3) and ER stress (e.g., CHOP).
-
For survival studies, mice are monitored until they meet predefined humane endpoints.
-
Visualizing the Mechanism and Workflow
Signaling Pathway of HA15-Induced Cell Death
Caption: Mechanism of HA15-induced cancer cell death.
Experimental Workflow for In Vivo Validation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Multiple Myeloma Treatments | Drugs & Treatment by Stage [themmrf.org]
- 4. cancernetwork.com [cancernetwork.com]
- 5. experts.azregents.edu [experts.azregents.edu]
- 6. In vivo models of multiple myeloma (MM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Laboratory Mice – A Driving Force in Immunopathology and Immunotherapy Studies of Human Multiple Myeloma [frontiersin.org]
- 8. Preclinical animal models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of HA15-Biotin: A Guide to Safe and Compliant Practices
Understanding the Components: Safety Profile of Biotin
Biotin, also known as Vitamin B7, is a water-soluble, white, odorless solid.[2] According to available safety data sheets, biotin is not classified as a hazardous substance or mixture.[3] However, as with any chemical, it should be handled in accordance with good industrial hygiene and safety practices.[2] In case of accidental release, the area should be cleaned to avoid dust formation, and the material should be collected in appropriate containers for disposal.[4][5] It is advised to prevent the substance from entering drains or water courses.[4][6]
Key Physical and Chemical Properties of Biotin Relevant to Disposal:
| Property | Value | Source |
| Molecular Formula | C10H16N2O3S | [2][6] |
| Molecular Weight | 244.31 g/mol | [2][6] |
| Appearance | White solid/crystalline powder | [2][6] |
| Solubility | Soluble in water | [2] |
| Melting Point | 228.9 °C / 444 °F | [2] |
This table summarizes key data for Biotin, a component of HA15-Biotin.
Step-by-Step Disposal Protocol for this compound
The disposal of this compound should be approached with the understanding that it is a chemical conjugate. The specific nature of the HA15 component and any solvents or other chemicals used in the experiment will dictate the precise disposal route. The following protocol provides a general framework and should be adapted to comply with institutional and local regulations.
Experimental Protocol: General Disposal of this compound Waste
-
Waste Segregation:
-
Solid waste contaminated with this compound (e.g., pipette tips, gloves, paper towels) should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid waste containing this compound (e.g., experimental solutions) should be collected in a separate, labeled, and sealed hazardous waste container. Do not mix with other incompatible waste streams.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other components of the waste mixture. The accumulation start date should also be clearly visible.
-
-
Storage:
-
Store waste containers in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from general laboratory traffic.
-
-
Disposal Request:
-
Once the waste container is full or the accumulation time limit is reached (as per institutional guidelines), submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department.
-
-
Consultation:
-
Always consult your institution's EHS office or chemical safety officer for specific guidance on the disposal of novel chemical compounds like this compound. They can provide information on the appropriate waste codes and disposal procedures required by local and national regulations.
-
Visualizing the Disposal Workflow
To further clarify the procedural logic for the disposal of this compound, the following diagram outlines the key decision points and steps.
Caption: Logical workflow for the proper disposal of this compound waste.
Disclaimer: The information provided is for guidance purposes only and is based on general laboratory safety principles and available data for biotin. A specific Safety Data Sheet for this compound was not found. Researchers are strongly advised to conduct a thorough risk assessment and consult with their institution's Environmental Health and Safety department to ensure compliance with all applicable regulations.
References
Essential Safety and Operational Guide for Handling HA15-Biotin
This guide provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals working with HA15-Biotin. The following procedures are designed to ensure safe handling, use, and disposal of this chemical probe.
This compound is a chemical probe used for proteomic analysis, consisting of the inhibitor HA15 linked to biotin.[][2] While pure biotin is not considered a hazardous substance, HA15 is a potent and specific inhibitor of the ER chaperone BiP/GRP78/HSPA5 and exhibits anti-cancerous activity.[] Therefore, it is imperative to handle this compound with appropriate caution, following standard laboratory procedures for potentially bioactive small molecules.
Personal Protective Equipment (PPE)
The minimum required PPE for handling this compound is outlined below. This equipment serves as a primary barrier against potential exposure.[3][4][5]
| PPE Category | Item | Specifications |
| Hand Protection | Disposable Nitrile Gloves | Standard laboratory grade. Double-gloving may be appropriate for handling concentrated solutions. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory. |
| Body Protection | Laboratory Coat | To protect skin and clothing from potential splashes. |
| Foot Protection | Closed-Toe Shoes | To prevent injury from spills or dropped items. |
Operational Plan: Step-by-Step Handling Procedures
This section details the procedural workflow for the safe handling of this compound, from receiving to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[6]
2. Preparation of Solutions:
-
All handling of solid this compound and preparation of stock solutions should be performed in a chemical fume hood to avoid inhalation of any dust or aerosols.
-
Use a dedicated set of calibrated pipettes and disposable tips.
-
Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
3. Use in Experiments:
-
When adding this compound to cell cultures or other experimental systems, wear all required PPE.
-
Avoid direct contact with skin and eyes.[7] In case of accidental contact, rinse the affected area thoroughly with water.[6][8]
4. Spills and Accidental Exposure:
-
In case of a small spill, absorb the material with an inert absorbent material and place it in a sealed container for disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
If skin or eye contact occurs, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[6]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Solid this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow your institution's and local regulations for chemical waste disposal.[9][10] |
| Solutions Containing this compound | Collect in a designated, labeled hazardous waste container. Do not pour down the drain.[9][11] |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of as solid chemical waste in a designated, labeled container.[12] |
| Contaminated PPE (e.g., gloves) | Remove and dispose of in the appropriate laboratory waste stream. |
Workflow Visualization
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 6. fishersci.com [fishersci.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. ptb.de [ptb.de]
- 11. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 12. orf.od.nih.gov [orf.od.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
